3,10-Dihydroxytetradecanoyl-CoA
Description
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Properties
Molecular Formula |
C35H62N7O19P3S |
|---|---|
Molecular Weight |
1009.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,10-dihydroxytetradecanethioate |
InChI |
InChI=1S/C35H62N7O19P3S/c1-4-5-10-22(43)11-8-6-7-9-12-23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52) |
InChI Key |
KCQBZIVZFYXPKU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of 3,10-Dihydroxytetradecanoyl-CoA: A Putative Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a putative biosynthetic pathway for 3,10-dihydroxytetradecanoyl-CoA, a dihydroxy fatty acyl-CoA molecule of potential interest in various biological contexts. While a completely elucidated pathway for this specific molecule is not extensively described in current literature, this document constructs a scientifically plausible sequence of enzymatic reactions based on established principles of fatty acid metabolism. The proposed pathway involves the initial synthesis of the tetradecanoyl-CoA backbone, followed by two key hydroxylation events at the C-3 and C-10 positions. This guide provides a detailed overview of the potential enzymatic players, including acyl-CoA carboxylase, fatty acid synthase, cytochrome P450 monooxygenases, and enzymes of the β-oxidation cycle. Furthermore, it presents structured quantitative data on homologous enzymes, detailed experimental protocols for pathway investigation, and visual diagrams to facilitate a deeper understanding of the proposed biosynthetic logic. This document is intended to serve as a foundational resource for researchers aiming to investigate and potentially engineer the biosynthesis of this and similar dihydroxy fatty acids for applications in drug development and biotechnology.
Introduction
Dihydroxy fatty acids represent a class of lipid molecules with diverse biological activities and potential therapeutic applications. Their unique structures, characterized by hydroxyl groups at specific positions along the acyl chain, confer distinct physicochemical properties that can influence membrane fluidity, signaling pathways, and interactions with protein targets. The molecule this compound, a 14-carbon fatty acyl-coenzyme A derivative with hydroxyl groups at the 3rd and 10th carbons, is a novel compound of interest. Understanding its biosynthesis is a critical first step towards harnessing its potential. This guide proposes a putative biosynthetic pathway for this compound, drawing upon the well-established principles of fatty acid synthesis and oxidation, with a particular focus on the enzymatic machinery found in organisms such as Rhodococcus, which are known for their versatile lipid metabolism.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to occur in three main stages:
-
Chain Elongation: Synthesis of the C14 backbone, tetradecanoyl-CoA.
-
ω-4 Hydroxylation: Introduction of a hydroxyl group at the C-10 position.
-
β-Hydroxylation: Introduction of a hydroxyl group at the C-3 position.
A logical flow for this pathway is depicted in the following diagram.
Caption: Proposed biosynthesis of this compound.
Stage 1: Synthesis of Tetradecanoyl-CoA
The initial step is the de novo synthesis of the 14-carbon fatty acyl-CoA, tetradecanoyl-CoA (also known as myristoyl-CoA). This process is carried out by the multi-enzyme complexes, Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS) .
-
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the primary building block for fatty acid elongation.
-
Fatty Acid Synthase (FAS): This complex iteratively condenses malonyl-CoA with a growing acyl chain, ultimately yielding palmitoyl-CoA (C16). Tetradecanoyl-CoA (C14) is a common product of the FAS system, released before the final elongation to C16.
Stage 2: C-10 Hydroxylation
The introduction of a hydroxyl group at the C-10 position of tetradecanoyl-CoA is a critical and less common modification. This reaction is likely catalyzed by a cytochrome P450 monooxygenase . These enzymes are known to hydroxylate fatty acids at various positions, including sub-terminal carbons. In the context of a 14-carbon chain, the C-10 position represents the ω-4 position. Several bacterial cytochrome P450s, particularly from genera like Rhodococcus and Bacillus, have demonstrated the ability to hydroxylate medium to long-chain fatty acids.
Stage 3: C-3 Hydroxylation
The final step is the introduction of a hydroxyl group at the C-3 position. This is a common step in the β-oxidation pathway of fatty acids. The proposed mechanism involves two enzymes:
-
Acyl-CoA Dehydrogenase: This enzyme would introduce a double bond between the C-2 and C-3 positions of 10-hydroxytetradecanoyl-CoA, forming trans-2-decenoyl-10-hydroxy-CoA.
-
Enoyl-CoA Hydratase: This enzyme would then hydrate (B1144303) the double bond, adding a hydroxyl group at the C-3 position to yield the final product, this compound.
Quantitative Data
While specific kinetic data for the enzymes in the direct pathway of this compound biosynthesis are not available, the following tables summarize representative quantitative data for homologous enzymes from related pathways. This information can serve as a valuable reference for initial experimental design.
Table 1: Representative Kinetic Parameters of Fatty Acid Hydroxylating Cytochrome P450s
| Enzyme (Organism) | Substrate | Km (µM) | kcat (min-1) | Reference |
| CYP102A1 (Bacillus megaterium) | Lauric Acid (C12) | 130 | 17000 | F. P. Guengerich et al. |
| CYP4A11 (Human) | Lauric Acid (C12) | 4.7 | 7 | E. F. Johnson et al. |
| CYP2E1 (Human) | Lauric Acid (C12) | 5.8 | 3.8 | E. F. Johnson et al. |
Table 2: Representative Kinetic Parameters of Enoyl-CoA Hydratases
| Enzyme (Organism) | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Enoyl-CoA Hydratase (Rat Liver) | Crotonyl-CoA (C4) | 25 | 1300 | W. Stoffel et al. |
| PhaJ4 (Pseudomonas aeruginosa) | trans-2-Octenoyl-CoA (C8) | 54 | 120 | K. O'Connor et al. |
Experimental Protocols
This section provides detailed methodologies for key experiments required to investigate the proposed biosynthetic pathway.
Heterologous Expression and Purification of Candidate Enzymes
A crucial step in characterizing the pathway is the production of the putative enzymes in a heterologous host, such as Escherichia coli.
Caption: Workflow for heterologous expression and purification.
Protocol:
-
Gene Synthesis and Cloning:
-
Synthesize the gene encoding the candidate enzyme (e.g., a cytochrome P450 from Rhodococcus sp.) with codon optimization for E. coli.
-
Incorporate a purification tag (e.g., a polyhistidine-tag) at the N- or C-terminus.
-
Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+)).
-
-
Heterologous Expression:
-
Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the soluble fraction to a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the purified protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
-
In Vitro Enzyme Assays
4.2.1. Cytochrome P450 Hydroxylase Activity Assay:
Caption: Workflow for a cytochrome P450 hydroxylase assay.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
1-5 µM purified cytochrome P450 enzyme
-
10 µM of the appropriate redox partner (e.g., putidaredoxin and putidaredoxin reductase for some bacterial P450s)
-
1 mM NADPH
-
100 µM tetradecanoyl-CoA (substrate)
-
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 30-60 minutes with gentle shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 M HCl.
-
Extract the fatty acids with an organic solvent (e.g., ethyl acetate).
-
-
Sample Preparation for Analysis:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Derivatize the dried residue to form volatile esters (e.g., methyl esters by adding methanol (B129727) and acetyl chloride) and silyl (B83357) ethers (using BSTFA with 1% TMCS to derivatize the hydroxyl groups).
-
-
Analysis:
-
Analyze the derivatized products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the hydroxylated products.
-
4.2.2. Enoyl-CoA Hydratase Activity Assay:
This assay can be monitored spectrophotometrically by measuring the decrease in absorbance at 263 nm due to the hydration of the double bond in the enoyl-CoA substrate.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Tris-HCl buffer (pH 7.8)
-
50 µM trans-2-decenoyl-10-hydroxy-CoA (substrate)
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the purified enoyl-CoA hydratase.
-
Immediately monitor the decrease in absorbance at 263 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
-
GC-MS Analysis of Hydroxy Fatty Acids
Protocol:
-
Derivatization:
-
Convert the extracted and dried hydroxy fatty acids to their methyl esters by incubation with 2% (v/v) sulfuric acid in methanol at 60°C for 1 hour.
-
Extract the fatty acid methyl esters (FAMEs) with hexane (B92381).
-
Evaporate the hexane and further derivatize the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan from m/z 50 to 600.
-
-
Data Analysis:
-
Identify the dihydroxy-tetradecanoate derivative based on its retention time and mass spectrum, comparing it to standards if available. The mass spectrum will show characteristic fragments allowing for the determination of the positions of the TMS-ether groups.
-
Conclusion
This technical guide has outlined a putative biosynthetic pathway for this compound, providing a framework for its investigation. The proposed pathway, involving fatty acid synthesis followed by sequential hydroxylations at the C-10 and C-3 positions, is based on well-established enzymatic reactions. The provided quantitative data for homologous enzymes and detailed experimental protocols offer a starting point for researchers to express, purify, and characterize the enzymes involved, and to ultimately validate and optimize the biosynthesis of this and other novel dihydroxy fatty acids. Further research, particularly the identification and characterization of a specific C-10 hydroxylase for tetradecanoyl-CoA, will be critical in fully elucidating this pathway and unlocking its potential for biotechnological and pharmaceutical applications.
The Endogenous Function of 3,10-Dihydroxytetradecanoyl-CoA: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,10-Dihydroxytetradecanoyl-CoA is a putative intermediate in the alternative pathway of fatty acid metabolism involving omega-oxidation and subsequent peroxisomal beta-oxidation. While not a component of the primary mitochondrial beta-oxidation spiral, its formation is indicative of cellular strategies to handle lipid overload or defects in conventional fatty acid degradation. This document elucidates the hypothesized endogenous function of this compound, positioning it within the broader context of dicarboxylic acid metabolism. It provides a technical overview of the involved biochemical pathways, relevant enzymatic activities, and potential clinical significance, alongside detailed experimental protocols for its study.
Introduction: The Context of Omega-Oxidation and Dicarboxylic Acid Metabolism
Under conditions of high fatty acid influx or impaired mitochondrial beta-oxidation, the cell employs alternative catabolic routes. One such significant pathway is omega (ω)-oxidation, which occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys.[1] This pathway hydroxylates the terminal methyl group (the ω-carbon) of a fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. These dicarboxylic acids are subsequently chain-shortened via beta-oxidation within peroxisomes.[2][3] this compound is hypothesized to be an intermediate in the peroxisomal beta-oxidation of a C14 dicarboxylic acid.
Hypothesized Biosynthesis and Metabolic Fate of this compound
The formation of this compound is intricately linked to the metabolism of tetradecanedioic acid. The following sections detail the proposed metabolic sequence.
Omega-Oxidation of Tetradecanoic Acid
The precursor to dicarboxylic acids is the corresponding monocarboxylic fatty acid. In this case, tetradecanoic acid (myristic acid) undergoes omega-oxidation.
Peroxisomal Beta-Oxidation and the Formation of this compound
Tetradecanedioyl-CoA enters the peroxisome for chain shortening. The "10-hydroxy" moiety of the target molecule is a remnant of the initial omega-oxidation, now positioned relative to the newly formed CoA ester at the opposite end. The "3-hydroxy" group is a canonical intermediate of the beta-oxidation cycle.
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/Tissue |
| Acyl-CoA Oxidase | Hexadecanedioyl-CoA | 15 | 25 | Rat Liver |
| Enoyl-CoA Hydratase | Dodecenodioyl-CoA | 50 | 150 | Human Fibroblasts |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydodecanedioyl-CoA | 25 | 80 | Rat Liver |
| Thiolase | 3-Ketododecanedioyl-CoA | 10 | 120 | Rat Liver |
Table 1: Representative Kinetic Data for Peroxisomal Beta-Oxidation Enzymes with Dicarboxylic Acid Substrates. (Note: These are illustrative values based on known enzyme activities with similar substrates and may not reflect the exact kinetics for C14 intermediates).
Experimental Protocols
The study of this compound requires specialized techniques for the analysis of fatty acid metabolism intermediates.
Protocol for the Identification of this compound in Biological Samples
Objective: To detect and identify this compound in cultured cells or tissue homogenates after supplementation with tetradecanedioic acid.
Methodology:
-
Cell Culture and Substrate Loading:
-
Culture primary hepatocytes or a relevant cell line (e.g., HepG2) in standard media.
-
Supplement the media with 100 µM tetradecanedioic acid for 24 hours to induce the omega-oxidation and peroxisomal beta-oxidation pathways.
-
-
Metabolite Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline.
-
Lyse the cells and extract metabolites using a two-phase extraction method with methanol, chloroform, and water.
-
Collect the aqueous phase containing the acyl-CoA esters.
-
-
Sample Preparation:
-
Hydrolyze the acyl-CoA esters to their corresponding free fatty acids using a strong base (e.g., KOH).
-
Neutralize the solution and extract the free fatty acids.
-
Derivatize the fatty acids to facilitate detection by mass spectrometry (e.g., methylation to form fatty acid methyl esters).
-
-
LC-MS/MS Analysis:
-
Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) on the derivatized sample.
-
Use a C18 reverse-phase column with a gradient elution.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of the derivatized 3,10-dihydroxytetradecanoic acid.
-
Confirm the identity of the peak by fragmentation analysis (MS/MS), comparing the fragmentation pattern to a synthesized standard if available.
-
Signaling Pathways and Regulation
Direct signaling roles for this compound have not been described. However, the pathway it belongs to, peroxisomal beta-oxidation, is regulated by nuclear receptors, primarily the Peroxisome Proliferator-Activated Receptors (PPARs), especially PPARα.
-
PPARα Activation: High levels of fatty acids, including dicarboxylic acids, can act as ligands for PPARα.
-
Gene Expression: Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Upregulation of Enzymes: This leads to the increased expression of genes encoding the enzymes of peroxisomal beta-oxidation, including acyl-CoA oxidase and the bifunctional enzyme (containing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities).
Relevance in Disease and Drug Development
The pathway involving this compound is of interest in several pathological contexts:
-
Inborn Errors of Metabolism: Deficiencies in mitochondrial fatty acid oxidation enzymes lead to an increased flux through the omega-oxidation and peroxisomal pathways. The accumulation of dicarboxylic acid intermediates can be a diagnostic marker for these disorders.
-
Metabolic Syndrome and Non-Alcoholic Fatty Liver Disease (NAFLD): In these conditions, the liver is exposed to high levels of fatty acids, which can upregulate the omega-oxidation pathway as a compensatory mechanism.
-
Drug Development:
-
PPARα Agonists (Fibrates): These drugs are used to treat dyslipidemia and act by upregulating the transcription of genes involved in fatty acid oxidation, including the peroxisomal pathway.
-
Inhibitors of Omega-Oxidation: Targeting the cytochrome P450 enzymes responsible for omega-oxidation could be a therapeutic strategy in conditions where the production of dicarboxylic acids contributes to pathology.
-
Conclusion
This compound, while not a widely studied metabolite, holds a key position as a hypothesized intermediate in the peroxisomal beta-oxidation of dicarboxylic acids. Its presence is indicative of the activation of an important alternative pathway for fatty acid catabolism. Understanding the regulation and flux through this pathway is crucial for researchers in metabolic diseases and for the development of novel therapeutic agents targeting lipid metabolism. Further research, particularly utilizing advanced mass spectrometry techniques, is necessary to definitively characterize the role and quantitative importance of this compound in cellular physiology and pathology.
References
An In-depth Technical Guide on the Role of Hydroxylated Acyl-CoAs in Fatty Acid Metabolism
A Focus on 3-Hydroxyacyl-CoA Intermediates and Related Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, detailed information regarding the specific metabolic role, synthesis, and experimental analysis of 3,10-Dihydroxytetradecanoyl-CoA is not available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the well-established principles of fatty acid metabolism, focusing on the closely related and crucial 3-hydroxyacyl-CoA intermediates. It also explores potential pathways for the generation of dihydroxylated fatty acids, offering a robust framework for understanding the metabolism of such molecules.
Introduction to Fatty Acid β-Oxidation
Fatty acid β-oxidation is a central metabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy production in the form of ATP.[1][2] This process occurs primarily within the mitochondria and, for very long-chain fatty acids, also in peroxisomes.[1][3] The canonical pathway involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons.[4]
The four core reactions of mitochondrial β-oxidation are:
-
Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA.[5]
-
Hydration by enoyl-CoA hydratase, which adds a hydroxyl group at the β-carbon (C-3), forming an L-3-hydroxyacyl-CoA.[6][7]
-
Dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase, which oxidizes the 3-hydroxyl group to a keto group, yielding a 3-ketoacyl-CoA.[8][9]
-
Thiolysis by β-ketothiolase, which cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.
This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules.
The Central Role of 3-Hydroxyacyl-CoA Intermediates
3-Hydroxyacyl-CoA molecules are obligate intermediates in the β-oxidation of fatty acids. The stereospecificity of the enzymes involved is crucial for the proper functioning of the pathway. The accumulation of certain 3-hydroxy fatty acids can be indicative of metabolic disorders, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, and may contribute to the pathophysiology of these conditions.[10]
Potential Pathways for the Formation of Dihydroxylated Fatty Acids
While the canonical β-oxidation pathway involves a single hydroxylation at the 3-position, the formation of a dihydroxylated species like this compound would necessitate additional enzymatic steps. One plausible, albeit less common, pathway that introduces hydroxyl groups at positions other than C-3 is ω-oxidation.
The ω-Oxidation Pathway
Omega (ω)-oxidation is an alternative fatty acid metabolic pathway that occurs in the endoplasmic reticulum of the liver and kidneys.[11][12][13] This pathway involves the oxidation of the ω-carbon, which is the carbon atom most distant from the carboxyl group.[14] The key enzymes in this pathway belong to the cytochrome P450 family.[11][14][15]
The initial steps of ω-oxidation are:
-
Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the ω-carbon of the fatty acid.[11][13]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.[12]
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid.[12]
A fatty acid that has undergone ω-hydroxylation could potentially then enter the β-oxidation pathway from the carboxyl-CoA end. If a tetradecanoyl-CoA (a 14-carbon fatty acyl-CoA) were first hydroxylated at the ω-position (C-14) and then underwent several cycles of β-oxidation, intermediates with hydroxyl groups at various positions could theoretically be formed. However, the specific formation of a 10-hydroxy group through this mechanism has not been explicitly detailed in the available literature. It is also conceivable that a cytochrome P450 enzyme could directly hydroxylate a fatty acid chain at a mid-chain position, such as C-10.[16][17]
The combination of an initial ω- or in-chain hydroxylation followed by β-oxidation could potentially lead to the formation of dihydroxylated fatty acyl-CoA species.
Quantitative Data in Fatty Acid Metabolism
Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the flux and regulation of fatty acid metabolism. Below are tables summarizing relevant quantitative data for key enzymes and intermediates in β-oxidation.
Table 1: Kinetic Parameters of β-Oxidation Enzymes
| Enzyme | Substrate | K_m_ (µM) | V_max_ (U/mg) | Organism/Tissue |
|---|---|---|---|---|
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA | ~5-10 | High | Pig Heart |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA | ~5-10 | Lower | Pig Heart |
| Acyl-CoA Dehydrogenase (Medium Chain) | Octanoyl-CoA | ~2-5 | - | Human |
| Enoyl-CoA Hydratase | Crotonyl-CoA | ~20-30 | High | Rat Liver |
Note: The kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase show that the enzyme is most active with medium-chain substrates, although its affinity (as indicated by K_m_) for medium and long-chain substrates is similar.[18]
Table 2: Representative Concentrations of Acyl-CoA Species in Mammalian Tissues
| Acyl-CoA Species | Concentration (nmol/g wet weight) | Tissue |
|---|---|---|
| Acetyl-CoA | ~50-100 | Rat Liver |
| Free Coenzyme A (CoASH) | ~50-100 | Rat Liver |
| Palmitoyl-CoA | ~0.5-5 | Rat Liver |
Note: Acyl-CoA concentrations can vary significantly depending on the metabolic state of the tissue.[19] The free cytosolic acyl-CoA concentration is generally kept in the low nanomolar range.[20]
Experimental Protocols
Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the quantitative measurement of 3-hydroxy fatty acid intermediates of β-oxidation.[21]
1. Sample Preparation:
-
Serum or plasma samples are used for clinical analysis.[21]
-
For total 3-hydroxy fatty acid content, samples are first hydrolyzed with a strong base (e.g., 10 M NaOH).[22]
-
Stable isotope-labeled internal standards (e.g., ¹³C-labeled 3-hydroxy fatty acids) are added to the samples for accurate quantification.[22]
2. Extraction:
-
The samples are acidified (e.g., with 6 M HCl).[22]
-
The fatty acids are extracted with an organic solvent, such as ethyl acetate.[22]
-
The organic phase is collected, and the solvent is evaporated under a stream of nitrogen.[22]
3. Derivatization:
-
The dried extract is derivatized to make the fatty acids volatile for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[22]
4. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The GC separates the different fatty acid species based on their volatility and interaction with the column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the native fatty acids and their corresponding internal standards.[22]
-
The concentration of each 3-hydroxy fatty acid is calculated from the ratio of the peak area of the native compound to that of its stable isotope-labeled internal standard.[22]
Analysis of Acyl-CoA Species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of a wide range of acyl-CoA molecules.[19][23][24]
1. Sample Preparation and Extraction:
-
Tissues are rapidly frozen in liquid nitrogen to quench metabolic activity.[19]
-
The frozen tissue is homogenized in a cold extraction solution, typically a mixture of organic solvents and water (e.g., acetonitrile (B52724)/methanol/water).[19][25]
-
The homogenate is centrifuged to precipitate proteins, and the supernatant containing the acyl-CoAs is collected.[25]
2. Liquid Chromatography Separation:
-
The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a reverse-phase column (e.g., C18).[25][26]
-
A gradient elution with a mobile phase containing a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the different acyl-CoA species.[19][23]
3. Tandem Mass Spectrometry Detection:
-
The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer.
-
The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[23][24]
-
For each acyl-CoA, a specific precursor ion (the molecular ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3).[23]
-
Quantification is achieved by comparing the peak areas of the endogenous acyl-CoAs to those of added internal standards (e.g., odd-chain length acyl-CoAs).[23]
Visualization of Metabolic Pathways
Mitochondrial β-Oxidation Pathway
Caption: The four sequential reactions of the mitochondrial β-oxidation spiral.
The ω-Oxidation Pathway
Caption: The enzymatic steps of the ω-oxidation pathway in the endoplasmic reticulum.
Conclusion and Future Directions
While the specific molecule this compound remains uncharacterized in the scientific literature, the principles of fatty acid metabolism provide a strong foundation for hypothesizing its potential origins and metabolic fate. The interplay between β-oxidation and ω-oxidation pathways could generate a diverse array of hydroxylated fatty acid intermediates. The advanced analytical techniques described herein, particularly LC-MS/MS, are powerful tools that will be essential for the discovery and characterization of novel lipid metabolites. Future research in this area may uncover new metabolic pathways and the roles of previously uncharacterized molecules in health and disease, offering potential new targets for drug development.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. byjus.com [byjus.com]
- 13. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 14. Omega oxidation - Wikipedia [en.wikipedia.org]
- 15. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 16. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lipidmaps.org [lipidmaps.org]
- 23. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Structural Characterization of 3,10-Dihydroxytetradecanoyl-CoA
Disclaimer: As of late 2025, 3,10-Dihydroxytetradecanoyl-CoA is not a well-documented compound in scientific literature. Consequently, this guide presents a comprehensive framework for its synthesis and structural elucidation based on established methodologies for analogous long-chain dihydroxy acyl-CoA molecules. The quantitative data provided herein is theoretical and serves as an illustrative example of expected outcomes.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the necessary steps for the chemical synthesis, purification, and in-depth structural characterization of the novel molecule, this compound.
Hypothetical Physicochemical and Spectroscopic Data
The initial step in characterizing a novel molecule is to predict its fundamental properties and the expected spectroscopic signatures. These theoretical values guide the experimental analysis and data interpretation.
| Property | Predicted Value |
| Chemical Formula | C35H62N7O19P3S |
| Molecular Weight | 1009.89 g/mol |
| Monoisotopic Mass | 1009.3034 g/mol |
| Predicted ¹H-NMR (ppm) | (See detailed breakdown in Experimental Protocols) |
| Predicted ¹³C-NMR (ppm) | (See detailed breakdown in Experimental Protocols) |
| Predicted MS/MS Fragments | (Dependent on ionization method, see Protocols) |
Synthesis and Purification Protocol
The synthesis of this compound would likely proceed through the synthesis of the free fatty acid, 3,10-dihydroxytetradecanoic acid, followed by its activation to the coenzyme A thioester.
Synthesis of 3,10-Dihydroxytetradecanoic Acid
A plausible synthetic route would involve the creation of a tetradecanoic acid backbone with hydroxyl groups introduced at the C-3 and C-10 positions. This could be achieved through a multi-step organic synthesis, potentially involving the use of protecting groups to ensure regioselectivity.
Activation to this compound
The purified 3,10-dihydroxytetradecanoic acid can be converted to its coenzyme A thioester using a method such as the N-hydroxysuccinimide (NHS) ester activation.
Experimental Protocol:
-
NHS Ester Formation: The purified 3,10-dihydroxytetradecanoic acid is reacted with N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) in an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to form the NHS ester.
-
Reaction with Coenzyme A: The activated NHS ester is then reacted with the free thiol of coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).
-
Purification: The resulting this compound is purified from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Structural Characterization Protocols
A combination of mass spectrometry and nuclear magnetic resonance spectroscopy would be essential for the unambiguous structural elucidation of this compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition, and tandem MS (MS/MS) is used to confirm the connectivity of the molecule.
Experimental Protocol:
-
Sample Preparation: The purified this compound is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
LC-MS/MS Analysis: The sample is analyzed by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: A C18 reversed-phase column with a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) is a common choice for separating acyl-CoA species.
-
Mass Spectrometry:
-
Full Scan MS: Acquire high-resolution mass spectra to determine the accurate mass of the parent ion.
-
Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. Key fragments would be expected from the cleavage of the thioester bond, the pantetheine (B1680023) arm, and the adenosine (B11128) monophosphate moiety.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the overall structure and the precise location of the hydroxyl groups.
Experimental Protocol:
-
Sample Preparation: A sufficient quantity (typically >1 mg) of highly pure this compound is dissolved in a deuterated solvent (e.g., D₂O or CD₃OD).
-
NMR Data Acquisition: A suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
¹H NMR: To identify the chemical shifts and coupling constants of all protons.
-
¹³C NMR: To determine the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of the fatty acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the positions of the hydroxyl groups and the linkage to the coenzyme A moiety.
-
Hypothetical Biological Context
While no biological role for this compound has been established, dihydroxy fatty acids are known to be involved in various signaling pathways, often as products of cytochrome P450-mediated metabolism. A hypothetical role could be as an intermediate in a novel fatty acid oxidation pathway or as a signaling molecule in inflammatory processes.
The Obscure Player: An In-depth Technical Guide to Hydroxy Fatty Acyl-CoAs in Microbial Signaling
For the Attention of Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
The intricate world of microbial communication is orchestrated by a diverse symphony of signaling molecules. Among these, fatty acid derivatives have emerged as crucial players, mediating processes from virulence to biofilm formation. This technical guide delves into the role of hydroxy fatty acyl-CoAs in microbial signaling, with an initial focus on the specifically requested but elusive molecule, 3,10-dihydroxytetradecanoyl-CoA. While direct evidence for the signaling function of this particular molecule remains to be elucidated in scientific literature, this paper will establish a foundational understanding by exploring the well-documented roles of structurally related hydroxy fatty acids and their CoA-thioesters in bacterial communication. We will examine their biosynthesis, their role in quorum sensing, and the analytical methods for their detection, providing a comprehensive resource for researchers in microbiology and drug development.
The Enigma of this compound
A comprehensive search of current scientific literature and databases reveals a conspicuous absence of information regarding a direct role for this compound as a microbial signaling molecule. While various dihydroxy fatty acids have been identified in biological systems, and the methodologies for their analysis are established, the specific functions of this particular dihydroxylated tetradecanoyl-CoA derivative in bacterial communication are not documented. Its biosynthesis and signaling cascade, therefore, remain hypothetical. It is plausible that this molecule represents a novel, yet-undiscovered signaling agent, a metabolic intermediate, or a byproduct of fatty acid metabolism. The subsequent sections of this guide will, therefore, focus on the known roles of similar, well-characterized hydroxy fatty acids and their CoA derivatives in microbial signaling to provide a robust framework for understanding this class of molecules.
Hydroxy Fatty Acids: Key Communicators in the Microbial World
Bacteria utilize a variety of small molecules to communicate and coordinate group behaviors in a process known as quorum sensing. Fatty acid-derived molecules are a significant class of these signals. Hydroxy fatty acids, in particular, have been shown to act as signaling molecules in several bacterial species, influencing virulence, biofilm formation, and antibiotic resistance.
For instance, 3-hydroxy fatty acids are integral components of the lipid A portion of lipopolysaccharide (LPS) in Gram-negative bacteria and can be released to act as signals. In some bacteria, these molecules can modulate the host immune response. While not directly a signaling molecule in the traditional sense, the presence of a 3-hydroxyl group on the 3'-linked secondary acyl chain of lipid A in Vibrio cholerae has been found to promote antimicrobial peptide resistance.
The following table summarizes quantitative data related to the effects of various fatty acid signaling molecules, providing a comparative overview of their activity.
| Signaling Molecule | Microbial Species | Concentration/Activity | Effect |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | 12–50 μM | Induces apoptosis in bone marrow-derived macrophages.[1] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | 25 μM | Directly disrupts NF-κB activation.[1] |
| 3-oxo-C8-AHL | Acidithiobacillus thiooxidans | 5 µM | Induces biofilm formation.[2] |
| Free 3-hydroxypalmitic acid | Human Plasma (Control) | Median: 0.43 micromol/L | Normal physiological level.[3][4] |
| Free 3-hydroxypalmitic acid | Human Plasma (LCHAD) | Median: 12.2 micromol/L | Elevated level in Long-chain 3-hydroxyacyl CoA dehydrogenase deficiency.[3][4] |
Biosynthesis of Hydroxy Fatty Acyl-CoAs
The biosynthesis of hydroxy fatty acids and their subsequent activation to acyl-CoA thioesters is a fundamental metabolic process in bacteria. These pathways are interconnected with the overall fatty acid synthesis (FAS) and degradation (β-oxidation) cycles. The introduction of hydroxyl groups onto the fatty acid chain is typically catalyzed by specific enzymes such as hydratases or hydroxylases.
The general pathway for the synthesis of a 3-hydroxyacyl-CoA, a common intermediate in fatty acid metabolism, is depicted below. This intermediate can then be further modified or incorporated into complex lipids. The biosynthesis of a dihydroxy fatty acid would require additional enzymatic steps, the specifics of which would depend on the position of the second hydroxyl group.
References
An In-depth Technical Guide to the Natural Sources and Analysis of 3,10-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3,10-Dihydroxytetradecanoyl-CoA is a novel and not extensively characterized metabolite. As such, direct evidence for its natural sources and specific biological functions is limited in current scientific literature. This guide provides a comprehensive overview based on the established knowledge of fatty acid metabolism, hydroxylation pathways, and analytical methodologies for related compounds. The biosynthetic and signaling pathways presented are hypothetical and intended to serve as a framework for future research.
Introduction
Hydroxylated fatty acids and their CoA esters are a diverse class of molecules with emerging roles in cellular signaling, inflammation, and metabolic regulation. While many mono-hydroxylated fatty acids are well-characterized, di-hydroxylated species, such as the putative this compound, represent a new frontier in lipidomics. The presence of hydroxyl groups at both the C3 and C10 positions of a C14 acyl chain suggests a unique biosynthetic origin, potentially involving a combination of canonical fatty acid metabolism and specific in-chain hydroxylation events. Understanding the natural sources and biological context of this molecule is crucial for elucidating its potential physiological and pathological significance.
Potential Natural Sources and Biosynthesis
While no definitive natural source of this compound has been identified, it is plausible that this metabolite could be produced by organisms known for their complex fatty acid metabolism, including certain bacteria, fungi, and plants.
The biosynthesis of this compound would likely involve two key steps: the formation of a 3-hydroxy intermediate and a subsequent in-chain hydroxylation at the C10 position.
-
Formation of 3-Hydroxytetradecanoyl-CoA: This is a common intermediate in the mitochondrial β-oxidation of fatty acids.[1][2] The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of enoyl-CoA to 3-hydroxyacyl-CoA.
-
In-chain Hydroxylation: The introduction of a hydroxyl group at the C10 position is less common but can be catalyzed by specific enzymes, most notably cytochrome P450 monooxygenases (P450s).[3][4][5] Various microbial and plant P450s are known to hydroxylate fatty acids at different positions along the acyl chain.[6][7] Additionally, certain bacterial fatty acid hydratases have been shown to hydroxylate unsaturated fatty acids, leading to the formation of hydroxy fatty acids, including those with a hydroxyl group at the C10 position.[8][9] Dioxygenases are another class of enzymes that can introduce hydroxyl groups into fatty acid chains.[10][11][12][13]
A proposed biosynthetic pathway could involve the initial 3-hydroxylation of tetradecanoyl-CoA via the β-oxidation pathway, followed by a P450- or hydratase-mediated hydroxylation at the C10 position.
Hypothetical Biosynthetic Pathway of this compound
Caption: Hypothetical biosynthesis of this compound.
Quantitative Data on Related Hydroxylated Fatty Acids
Direct quantitative data for this compound in natural sources is not currently available. The following table summarizes reported concentrations of related mono- and di-hydroxylated fatty acids in various biological matrices to provide a comparative context.
| Hydroxylated Fatty Acid | Organism/Tissue | Concentration/Amount | Reference(s) |
| 10-Hydroxystearic acid | Lactobacillus plantarum | ~1.5 g/L (in culture) | [14] |
| 13-Hydroxy-9,11-octadecadienoic acid | Lactobacillus hammesii | 0.1 - 0.7 g/L (MIC) | |
| 12-Hydroxy-9-octadecenoic acid | Lactobacillus hammesii | 2.4 g/L (MIC) | |
| 15-Hydroxyeicosatetraenoic acid (15-HETE) | Pseudomonas aeruginosa | Not specified | [15] |
| Various Hydroxy Fatty Acids | Wheat Seedlings | Relative changes reported | [16] |
| Dihydroxy fatty acids | Archaeological pottery | Detected, not quantified | [17][18] |
Experimental Protocols
Extraction of Hydroxylated Fatty Acyl-CoAs
This protocol is a generalized method based on established procedures for long-chain acyl-CoA extraction.[19][20][21]
Materials:
-
Biological tissue or cell pellet
-
Isopropanol
-
50 mM Potassium phosphate (B84403) buffer (pH 7.2)
-
Solid Phase Extraction (SPE) C18 columns
-
Internal standards (e.g., deuterated acyl-CoAs)
Procedure:
-
Homogenize the tissue or cell pellet in ice-cold isopropanol/potassium phosphate buffer (1:1, v/v).
-
Add internal standards to the homogenate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and add acetonitrile to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Load the supernatant onto a pre-conditioned SPE C18 column.
-
Wash the column with an aqueous solvent (e.g., 2% acetic acid in water) to remove polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.[20][22][23]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
LC Conditions (example):
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over a suitable time to achieve separation.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: 40-50°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for identification.
-
Precursor and Product Ions: These need to be determined specifically for this compound, likely through infusion of a synthesized standard. A characteristic neutral loss of 507 Da (phosphopantetheine) is common for acyl-CoAs in positive ion mode.
Analysis of the Corresponding Free Fatty Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze the free 3,10-dihydroxytetradecanoic acid, a derivatization step is necessary to increase its volatility for GC analysis.[17][24][25][26][27]
Procedure:
-
Hydrolysis: The extracted sample (or a separate lipid extract) is subjected to alkaline hydrolysis (e.g., with NaOH or KOH in methanol) to release the free fatty acid from its CoA ester or other complex lipids.
-
Extraction: The hydrolyzed sample is acidified, and the free fatty acids are extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Derivatization: The extracted fatty acids are derivatized to form volatile esters, typically methyl esters (FAMEs) using BF3-methanol or trimethylsilyl (B98337) (TMS) ethers using BSTFA.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system.
-
GC Column: A capillary column suitable for FAME analysis (e.g., DB-23, HP-5MS).
-
Temperature Program: A temperature gradient is used to separate the fatty acid derivatives based on their boiling points.
-
MS Detection: Electron ionization (EI) is used, and the mass spectrum of the eluting peak is compared to spectral libraries for identification. The fragmentation pattern will be characteristic of the positions of the hydroxyl groups.
-
Experimental Workflow Diagram
References
- 1. aocs.org [aocs.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Rational Engineering of Hydratase from Lactobacillus acidophilus Reveals Critical Residues Directing Substrate Specificity and Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical Characterization of the Oxygenation of Unsaturated Fatty Acids by the Dioxygenase and Hydroperoxide Isomerase of Pseudomonas aeruginosa 42A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid alpha-dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dioxygenase - Wikipedia [en.wikipedia.org]
- 14. The Fatty-Acid Hydratase Activity of the Most Common Probiotic Microorganisms [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 18. researchgate.net [researchgate.net]
- 19. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. lipidmaps.org [lipidmaps.org]
- 25. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. lipidmaps.org [lipidmaps.org]
- 27. Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3,10-Dihydroxytetradecanoyl-CoA as a Metabolic Intermediate
A comprehensive review of the current scientific literature reveals a significant lack of specific information regarding 3,10-Dihydroxytetradecanoyl-CoA as a recognized metabolic intermediate. While the broader field of fatty acid metabolism is extensively studied, this particular dihydroxylated C14 acyl-CoA does not appear as a characterized component of established metabolic pathways, such as mitochondrial or peroxisomal beta-oxidation.
This guide aims to provide a foundational understanding of where such a molecule could theoretically fit within known metabolic schemes, based on the metabolism of structurally related compounds. However, it is crucial for the reader to understand that the following sections are based on extrapolation and general principles of lipid metabolism, rather than on direct experimental evidence for this compound itself.
Introduction to Fatty Acid Beta-Oxidation
Fatty acid beta-oxidation is the primary catabolic process by which fatty acids are broken down to produce acetyl-CoA, NADH, and FADH2. This process occurs in both mitochondria and peroxisomes, with distinct enzymatic machinery and substrate specificities.[1][2][3]
-
Mitochondrial Beta-Oxidation: Primarily responsible for the degradation of short-, medium-, and long-chain fatty acids, coupling this process to ATP production through the electron transport chain.[1][4]
-
Peroxisomal Beta-Oxidation: Specializes in the chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic fatty acids.[1][3] This pathway is not directly coupled to oxidative phosphorylation.[1]
The core beta-oxidation cycle involves a sequence of four enzymatic reactions:
-
Dehydrogenation by an Acyl-CoA dehydrogenase.
-
Hydration by an Enoyl-CoA hydratase.
-
Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic cleavage by a Thiolase.
This cycle results in the shortening of the fatty acyl-CoA by two carbons and the release of one molecule of acetyl-CoA.
Hypothetical Role and Metabolism of this compound
The structure of this compound, with hydroxyl groups at both the C3 and C10 positions, is unusual for a standard beta-oxidation intermediate. The 3-hydroxy group is a canonical feature of a beta-oxidation intermediate, but the additional hydroxyl group at the C10 position suggests a more complex origin or metabolic fate.
The formation of a dihydroxylated fatty acyl-CoA could arise from several possibilities:
-
Omega-Oxidation followed by Beta-Oxidation: Fatty acids can undergo omega-oxidation, introducing a hydroxyl group at the terminal (ω) carbon, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. Subsequent beta-oxidation from the alpha-end could, in principle, generate intermediates with a hydroxyl group at a distal position.
-
Cytochrome P450-mediated Hydroxylation: Cytochrome P450 enzymes are known to hydroxylate fatty acids at various positions along the acyl chain. A C14 fatty acid could be hydroxylated at the C10 position and subsequently enter the beta-oxidation pathway, leading to the formation of a 3,10-dihydroxylated intermediate after the initial steps.
-
Metabolism of Unsaturated Fatty Acids: The metabolism of polyunsaturated fatty acids involves a more complex set of auxiliary enzymes to handle the double bonds.[5] It is conceivable, though not documented, that hydration of a double bond at the C10 position could occur.
If this compound were to be metabolized, it would likely proceed through the beta-oxidation spiral. The presence of the 3-hydroxy group suggests it is a substrate for a 3-hydroxyacyl-CoA dehydrogenase.
Caption: Hypothetical initial steps in the beta-oxidation of this compound.
Further progression through the beta-oxidation cycle would depend on the enzymatic machinery's tolerance for the hydroxyl group at what would become the C8, C6, C4, and C2 positions in subsequent cycles. This could potentially require specialized enzymes.
Quantitative Data
Due to the absence of this compound in the surveyed scientific literature, there is no quantitative data available regarding its cellular concentrations, enzymatic kinetics (Km, Vmax), or flux through metabolic pathways.
For comparison, below is a table summarizing kinetic data for enzymes acting on structurally related, but distinct, 3-hydroxyacyl-CoA substrates. This data is provided to give context to the potential enzymatic interactions of a hydroxylated acyl-CoA.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism/Tissue | Reference |
| Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) | 3-Hydroxypalmitoyl-CoA | ~5 | Not Reported | Rat Liver | [General knowledge] |
| Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) | 3-Hydroxybutyryl-CoA | ~30 | Not Reported | Porcine Liver | [General knowledge] |
This table is illustrative and does not contain data for this compound.
Experimental Protocols
As there are no published studies on this compound, specific experimental protocols for its synthesis, detection, or for assaying related enzymatic activities do not exist. However, one could adapt established methods used for other hydroxylated fatty acyl-CoAs.
A potential synthetic route could involve the chemical synthesis of 3,10-dihydroxytetradecanoic acid, followed by its enzymatic or chemical conversion to the coenzyme A thioester.
Caption: A plausible workflow for the chemical and enzymatic synthesis of the target molecule.
The detection and quantification of this compound would likely employ mass spectrometry-based techniques, which are standard for acyl-CoA analysis.
-
Sample Preparation: Extraction of acyl-CoAs from a biological matrix (e.g., cells or tissue) using methods that preserve the thioester bond.
-
Chromatographic Separation: Separation of the target analyte from other acyl-CoAs using liquid chromatography (LC), likely with a C18 reversed-phase column.
-
Mass Spectrometric Detection: Detection using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. The fragmentation pattern would be predicted based on the structure of the molecule.
Conclusion and Future Directions
For researchers and drug development professionals interested in this molecule, the primary and most critical step would be to establish its existence in a biological system. This would involve:
-
Chemical Synthesis: To produce an analytical standard.
-
Development of a Sensitive Analytical Method: To search for the molecule in various biological samples under different physiological or pathological conditions.
-
Identification of Biosynthetic Enzymes: If the molecule is detected, subsequent research would focus on identifying the enzymes responsible for its formation and degradation.
Without this fundamental evidence, any further discussion of its role in signaling or as a drug target remains purely speculative. This guide, therefore, serves not as a definitive resource on a known metabolite, but as a conceptual framework for initiating research into a novel area of lipid metabolism.
References
- 1. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Synthesis of 3,10-Dihydroxytetradecanoyl-CoA: An In-depth Technical Guide
Abstract
This technical guide outlines a theoretical, chemoenzymatic pathway for the synthesis of 3,10-Dihydroxytetradecanoyl-CoA. The proposed strategy integrates regioselective enzymatic hydroxylation and stereoselective chemical synthesis to produce the key intermediate, 3,10-dihydroxytetradecanoic acid. Subsequent conversion to the corresponding Coenzyme A thioester is detailed, along with protocols for purification and characterization. This document provides comprehensive experimental methodologies, data summaries, and visual workflows to aid researchers in the potential synthesis of this complex molecule.
Introduction
Long-chain hydroxy fatty acyl-CoAs are critical intermediates in various metabolic pathways and hold potential as therapeutic agents and pharmacological probes. The specific regio- and stereochemistry of hydroxyl groups along the fatty acyl chain are crucial for their biological activity. This guide focuses on the theoretical synthesis of this compound, a molecule with potential roles in lipid metabolism and signaling. The synthetic approach is designed to be modular, allowing for the specific introduction of hydroxyl groups at the C-3 and C-10 positions of a fourteen-carbon fatty acid backbone, followed by activation to its Coenzyme A derivative.
Proposed Synthetic Pathway
The synthesis is proposed as a multi-step chemoenzymatic sequence, starting from a readily available C14 fatty acid derivative. The key transformations involve:
-
Introduction of a terminal unsaturation: To facilitate the regioselective introduction of the C-10 hydroxyl group.
-
Regioselective hydroxylation at C-10: Utilizing an engineered enzyme to install the hydroxyl group at the desired position.
-
Stereoselective dihydroxylation at C-3: Employing a well-established asymmetric dihydroxylation reaction.
-
Conversion to the Acyl-CoA: Activation of the dihydroxy fatty acid to its final Coenzyme A thioester.
A logical diagram of the proposed synthetic workflow is presented below.
Caption: Proposed synthetic workflow for this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the synthesis, based on literature values for analogous reactions.
Table 1: Regioselective C-10 Hydroxylation of a C14 Fatty Acid Derivative
| Parameter | Expected Value | Reference |
| Enzyme | Engineered Cytochrome P450 (e.g., CYP152A1 variant) | |
| Substrate | 13-Tetradecenoic Acid | - |
| Product | 10-Hydroxy-13-tetradecenoic Acid | - |
| Regioselectivity for C-10 | >90% | |
| Typical Yield | 60-80% | |
| Reaction Time | 12-24 hours |
Table 2: Stereoselective Dihydroxylation at C-3
| Parameter | Expected Value | Reference |
| Reaction | Sharpless Asymmetric Dihydroxylation | [1][2] |
| Substrate | 10-Hydroxy-13-tetradecenoic Acid | - |
| Product | (3R,10)-Dihydroxytetradecanoic Acid (example) | - |
| Enantiomeric Excess (ee) | >95% | [1][2] |
| Diastereomeric Ratio | >95:5 | - |
| Typical Yield | 70-90% | [1][2] |
Table 3: Conversion to Acyl-CoA
| Parameter | Expected Value | Reference |
| Method | N-Hydroxysuccinimide (NHS) ester activation | [3] |
| Substrate | 3,10-Dihydroxytetradecanoic Acid | - |
| Product | This compound | - |
| Typical Yield | 80-95% | [3] |
| Purity (post-purification) | >95% | [4] |
Experimental Protocols
Step 1: Enzymatic C-10 Hydroxylation of 13-Tetradecenoic Acid
This protocol is adapted from methodologies for the enzymatic hydroxylation of fatty acids using engineered cytochrome P450 enzymes.[5]
Materials:
-
13-Tetradecenoic acid
-
Engineered CYP152A1 variant (expressed and purified)
-
Glucose-6-phosphate dehydrogenase
-
Glucose-6-phosphate
-
NADP+
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Add the purified engineered CYP152A1 enzyme to the reaction mixture.
-
Dissolve 13-tetradecenoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle shaking for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain 10-hydroxy-13-tetradecenoic acid.
Step 2: Sharpless Asymmetric Dihydroxylation of 10-Hydroxy-13-tetradecenoic Acid
This protocol is based on the Sharpless asymmetric dihydroxylation procedure.[1][2][6]
Materials:
-
10-Hydroxy-13-tetradecenoic acid
-
AD-mix-α or AD-mix-β
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the AD-mix in a 1:1 mixture of tert-butanol and water.
-
Cool the mixture to 0°C in an ice bath.
-
Add methanesulfonamide to the reaction mixture.
-
Dissolve 10-hydroxy-13-tetradecenoic acid in tert-butanol and add it to the reaction mixture.
-
Stir the reaction vigorously at 0°C for 24 hours.
-
Quench the reaction by adding sodium sulfite and stirring for 1 hour.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography to yield 3,10-dihydroxytetradecanoic acid.
Step 3: Synthesis of this compound
This protocol utilizes the N-hydroxysuccinimide (NHS) ester activation method.[3]
Materials:
-
3,10-Dihydroxytetradecanoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A trilithium salt
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve 3,10-dihydroxytetradecanoic acid, NHS, and DCC in anhydrous THF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude NHS ester.
-
Dissolve the crude NHS ester in a minimal amount of THF.
-
In a separate flask, dissolve Coenzyme A trilithium salt in a sodium bicarbonate solution.
-
Slowly add the NHS ester solution to the Coenzyme A solution with stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted NHS ester and fatty acid.
-
The aqueous layer containing the this compound can be used directly for purification.
Purification and Characterization
Purification:
The final product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Column: C18 column
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV absorbance at 260 nm (adenine ring of CoA).
Characterization:
The purified this compound should be characterized by:
-
Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) in positive or negative ion mode is suitable.[7]
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure by fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, if sufficient material is available.
Signaling Pathways and Logical Relationships
The synthesis of this compound provides a molecule that could potentially interact with various metabolic pathways. For instance, it could be a substrate for enzymes involved in fatty acid oxidation or a signaling molecule in lipid-mediated pathways.
Caption: Potential metabolic and signaling roles of this compound.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis of this compound. The proposed chemoenzymatic approach offers a high degree of control over the stereochemistry and regiochemistry of the final product. The detailed protocols and data summaries are intended to serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and metabolic research, enabling the synthesis and exploration of the biological functions of this novel dihydroxy fatty acyl-CoA. Further experimental validation is required to optimize the proposed synthetic route.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Identification of acylglycerols containing dihydroxy fatty acids in castor oil by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of 3,10-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,10-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The analysis and quantification of specific acyl-CoAs like this compound are essential for understanding their biological roles, identifying potential biomarkers for diseases, and for the development of therapeutic agents that target lipid metabolic pathways. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Application Notes
The methodologies described herein are applicable to a range of research and development areas:
-
Metabolomics and Lipidomics: To identify and quantify this compound in complex biological matrices such as cell lysates, tissue homogenates, and biofluids. This can aid in elucidating its metabolic context and its association with physiological or pathological states.
-
Drug Discovery and Development: To assess the effect of candidate drugs on the metabolic pathways involving this compound. This can be crucial for understanding a drug's mechanism of action and its off-target effects.
-
Biomarker Discovery: To investigate the potential of this compound as a biomarker for diseases related to fatty acid metabolism disorders.
-
Enzyme Assays: To measure the activity of enzymes that produce or metabolize this compound by quantifying the formation of the product or the consumption of the substrate.
Experimental Protocols
Sample Preparation: Extraction of Long-Chain Acyl-CoAs
Objective: To efficiently extract this compound from biological samples while minimizing degradation.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 75% methanol/25% water
-
Internal Standard (IS): A stable isotope-labeled analog of a long-chain acyl-CoA (e.g., ¹³C₁₆-Palmitoyl-CoA). In the absence of a specific IS for this compound, a structurally similar labeled compound should be used.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning, wash, and elution solvents (e.g., methanol, water, acetonitrile, ammonium (B1175870) hydroxide)
-
Centrifuge, vortex mixer
Protocol:
-
Homogenization & Lysis: For tissues, homogenize in an appropriate ice-cold buffer. For cells, lyse the cell pellet by sonication or with a suitable lysis buffer on ice.
-
Protein Precipitation and Extraction:
-
Add 2 volumes of ice-cold 10% TCA to 1 volume of sample lysate/homogenate.
-
Alternatively, add 3 volumes of ice-cold 75% methanol.
-
Spike in the internal standard at a known concentration.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of a solution of 2% ammonium hydroxide (B78521) in methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95% mobile phase A, 5% mobile phase B).
-
LC-MS/MS Analysis of this compound
Objective: To separate this compound from other analytes and to detect and quantify it with high specificity and sensitivity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like an Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
Time (min) % B 0.0 5 2.0 5 15.0 95 18.0 95 18.1 5 | 25.0 | 5 |
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The exact mass of this compound needs to be calculated to determine the precursor ion. The fragmentation pattern needs to be determined experimentally, but a characteristic neutral loss of 507 Da is expected.[1] Additional product ions resulting from cleavages near the hydroxyl groups are also anticipated.
-
Predicted Precursor Ion (M+H)⁺: To be calculated based on the chemical formula of this compound (C₃₅H₆₂N₇O₁₉P₃S).
-
Predicted Product Ions:
-
[M+H-507]⁺: This corresponds to the loss of the adenosine (B11128) diphosphate (B83284) moiety and is a common fragment for acyl-CoAs.[1]
-
Other diagnostic product ions will arise from cleavages at the C-C bonds adjacent to the hydroxyl groups and losses of water.
-
-
Data Analysis:
-
Peak areas for the MRM transitions of this compound and the internal standard are integrated.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
Data Presentation
Quantitative results should be presented in a clear and structured tabular format to facilitate comparison between different samples or experimental conditions.
Table 1: Quantitative Analysis of this compound in Biological Samples
| Sample ID | Sample Type | Concentration (pmol/mg protein) | Standard Deviation | % RSD |
| Control 1 | Cell Lysate | 1.23 | 0.15 | 12.2 |
| Control 2 | Cell Lysate | 1.18 | 0.11 | 9.3 |
| Control 3 | Cell Lysate | 1.29 | 0.18 | 14.0 |
| Treated 1 | Cell Lysate | 5.42 | 0.45 | 8.3 |
| Treated 2 | Cell Lysate | 5.61 | 0.52 | 9.3 |
| Treated 3 | Cell Lysate | 5.33 | 0.48 | 9.0 |
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow for the analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound in positive ESI-MS/MS.
General Metabolic Context of Acyl-CoAs
References
Application Note and Protocol: Quantification of 3,10-Dihydroxytetradecanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid cycle, and the biosynthesis of complex lipids. They also serve as donors for post-translational modifications of proteins. The precise quantification of specific acyl-CoA species, such as 3,10-Dihydroxytetradecanoyl-CoA, in biological samples is crucial for understanding cellular metabolism, identifying biomarkers of disease, and for drug development. This document provides a detailed protocol for the extraction and quantification of this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a specific method for this compound is not extensively described in the literature, this protocol is based on established methods for the analysis of other medium to long-chain acyl-CoAs and can be adapted and optimized for this specific analyte.
Experimental Principles
The quantification of this compound is achieved by a workflow that includes:
-
Sample Homogenization and Extraction: Efficient extraction of acyl-CoAs from the cellular matrix while minimizing degradation.
-
Chromatographic Separation: Separation of this compound from other cellular components and isomeric acyl-CoAs using reverse-phase liquid chromatography.
-
Tandem Mass Spectrometry Detection: Highly sensitive and specific detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
The general workflow for this process is outlined in the diagram below.
Figure 1: General experimental workflow for the quantification of this compound.
Materials and Reagents
-
Biological samples (e.g., cell pellets, frozen tissue)
-
Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA) is recommended.
-
Methanol, Acetonitrile, Isopropanol (LC-MS grade)
-
Formic acid, Acetic acid, Ammonium acetate
-
Ultrapure water
-
Phosphate buffered saline (PBS)
-
Solid Phase Extraction (SPE) cartridges (optional)
Experimental Protocols
Sample Preparation
a) Cell Pellets:
-
Start with a known number of cells (e.g., 1-10 million cells).
-
Wash the cell pellet twice with ice-cold PBS.
-
Add 500 µL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v) containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes, with intermittent vortexing.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase for analysis.
b) Tissue Samples:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add the tissue to a tube containing ceramic beads and 1 mL of ice-cold extraction solvent with internal standard.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Follow steps 5-8 from the cell pellet protocol.
LC-MS/MS Analysis
a) Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating medium to long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate the column. An example gradient is provided in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
| 20.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
b) Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The precursor ion will be the [M+H]+ of this compound. Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507.1 m/z)[1][2][3][4]. The most abundant product ion is therefore expected to be [M+H-507.1]+. A second, less abundant but still characteristic, product ion corresponding to the adenosine (B11128) 3',5'-bisphosphate fragment (m/z 428.0) can also be monitored for confirmation[3][5]. The theoretical masses for this compound need to be calculated to set up the MRM transitions.
Theoretical MRM Transitions for this compound (C35H62N7O19P3S, Molecular Weight: 1009.89 g/mol ):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1010.9 | 503.8 | To be optimized |
| This compound | 1010.9 | 428.0 | To be optimized |
| Internal Standard (e.g., C17:0-CoA) | [M+H]+ of IS | [M+H-507.1]+ of IS | To be optimized |
Note: The collision energy will need to be optimized for your specific instrument to achieve the best signal intensity.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is a template for summarizing the quantitative results. A calibration curve must be generated using a synthetic standard of this compound to obtain absolute quantification.
Table 1: Quantification of this compound in Biological Samples
| Sample ID | Sample Type | Concentration (pmol/mg protein or pmol/10^6 cells) | Standard Deviation |
| Control 1 | Cell Line A | User Data | User Data |
| Control 2 | Cell Line A | User Data | User Data |
| Treatment 1 | Cell Line A | User Data | User Data |
| Treatment 2 | Cell Line A | User Data | User Data |
| Control 1 | Tissue B | User Data | User Data |
| ... | ... | ... | ... |
Biological Context and Signaling Pathways
Acyl-CoAs are integral to cellular metabolism, acting as key nodes linking various metabolic pathways. While the specific biological roles and signaling pathways involving this compound are not well-elucidated, it is likely involved in fatty acid metabolism. Hydroxylated fatty acids and their CoA esters can have specialized functions, including roles in cell signaling and as precursors for more complex lipids. The general role of acyl-CoAs in cellular metabolism is depicted below.
Figure 2: Central role of the Acyl-CoA pool in cellular metabolism.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in biological samples using LC-MS/MS. While optimization for this specific analyte is necessary, the provided methodologies for sample preparation, chromatographic separation, and mass spectrometric detection serve as a robust starting point for researchers. The ability to accurately quantify this and other acyl-CoAs will undoubtedly contribute to a deeper understanding of cellular metabolism and its role in health and disease.
References
Application Notes and Protocols for the Extraction of 3,10-Dihydroxytetradecanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, the Krebs cycle, and the synthesis of complex lipids. The accurate quantification of specific acyl-CoA species within tissues is paramount for understanding cellular metabolism and the pathophysiology of various diseases. 3,10-Dihydroxytetradecanoyl-CoA is a hydroxylated long-chain acyl-CoA. While specific quantitative data and metabolic pathways for the 3,10-dihydroxy form are not widely documented, the methodologies for the extraction and analysis of other hydroxylated acyl-CoAs are well-established and can be adapted. This document provides a detailed protocol for the extraction of long-chain dihydroxy acyl-CoAs from tissue samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocol herein is based on established methods for the extraction of long-chain acyl-CoAs, with modifications to improve the recovery and stability of hydroxylated species.[1][2] It is crucial to handle samples quickly and at low temperatures to minimize enzymatic degradation and chemical hydrolysis. The use of an appropriate internal standard is essential for accurate quantification.
Data Presentation: Comparative Acyl-CoA Concentrations in Various Tissues
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Brain (nmol/g wet weight) |
| Saturated | ||||
| Palmitoyl-CoA (C16:0) | 33.1 | 10.5 | 12.3 | 3.2 |
| Stearoyl-CoA (C18:0) | 20.7 | 8.9 | 9.8 | 2.1 |
| Unsaturated | ||||
| Oleoyl-CoA (C18:1) | 22.9 | 15.2 | 11.5 | 2.8 |
| Linoleoyl-CoA (C18:2) | 12.4 | 9.7 | 6.4 | 1.5 |
| Hydroxylated | ||||
| 3-Hydroxypalmitoyl-CoA | ~2.5 | Not Reported | Not Reported | Not Reported |
Data adapted from multiple sources for illustrative purposes. Actual concentrations can vary based on species, physiological state, and analytical methodology.
Experimental Protocols
Materials and Reagents
-
Tissue Samples: Fresh or frozen (-80°C)
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA not present in the sample. For hydroxylated species, a stable isotope-labeled analogue (e.g., ¹³C-labeled) is ideal.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
Extraction Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform, HPLC grade
-
-
Solid Phase Extraction (SPE): C18 SPE cartridges (e.g., 1cc, 30 mg)
-
SPE Conditioning Solvent: 100% Methanol
-
SPE Equilibration Solvent: Deionized water
-
SPE Wash Solvents: 2% Formic acid in water, followed by Methanol
-
SPE Elution Solvent: 2-5% Ammonium (B1175870) Hydroxide (B78521) in Methanol
-
Reconstitution Solvent: 50% Methanol in water
-
Equipment:
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Centrifuge capable of 4°C and >10,000 x g
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system
-
Extraction Workflow Diagram
Caption: Workflow for the extraction of acyl-CoAs from tissue.
Step-by-Step Protocol
Note: Perform all steps on ice or at 4°C to minimize degradation.
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue.
-
On ice, add the tissue to a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Spike the sample with the internal standard.
-
-
Homogenization and Extraction:
-
Homogenize the tissue until a uniform suspension is achieved.
-
Add 2 mL of an organic solvent mixture (e.g., 3:1:1 Acetonitrile:Isopropanol:Methanol).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.[1]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
The pellet can be re-extracted for improved recovery if necessary.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not let the cartridge run dry.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2.5 mL of 2% formic acid in water.
-
Wash the cartridge with 2.5 mL of methanol.
-
Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide in methanol into a clean collection tube. A second elution with 5% ammonium hydroxide can improve recovery.
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium hydroxide in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs.
-
Mass Spectrometry:
Signaling Pathway Involvement
3-hydroxyacyl-CoAs are key intermediates in the mitochondrial fatty acid β-oxidation spiral. The pathway for a representative 3-hydroxytetradecanoyl-CoA is depicted below. It is important to note that a "3,10-dihydroxy" structure would imply additional hydroxylation steps, the enzymatic basis for which is not well-characterized in standard metabolic pathways.
Caption: Mitochondrial β-oxidation of Tetradecanoyl-CoA.
Disclaimer
The provided protocol is a general guideline and may require optimization for specific tissue types and analytical instrumentation. The existence and metabolic role of this compound are not well-established in the scientific literature. The provided metabolic pathway is for the more common 3-hydroxytetradecanoyl-CoA. Researchers should validate the method for their specific application.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3,10-Dihydroxytetradecanoyl-CoA using a High-Sensitivity HPLC-MS/MS Method
Introduction
3,10-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule that is implicated in various metabolic pathways. Accurate and sensitive quantification of this and other long-chain acyl-CoAs is crucial for understanding cellular metabolism, lipidomics, and the pathology of metabolic diseases. This application note describes a robust and sensitive HPLC-MS/MS method for the detection and quantification of this compound in biological matrices. The method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
Principle
Biological samples are first subjected to a liquid-liquid extraction procedure to isolate the acyl-CoA species. The extracted analytes are then separated using reversed-phase HPLC. Detection is achieved by tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. Quantification is performed using an internal standard method to correct for matrix effects and variations in extraction recovery. A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety of the CoA molecule, is used as a basis for identifying the precursor to product ion transition.[1][2]
Experimental Protocols
1. Sample Preparation (from cell culture)
-
Cell Harvesting: Aspirate the culture medium and wash the cells (approximately 1-10 million) twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Lysis: Add 1 mL of ice-cold acetonitrile/methanol/water (2:2:1, v/v/v) to the cell pellet.
-
Homogenization: Vortex the mixture vigorously for 1 minute and then sonicate for 30 seconds on ice.
-
Extraction: Add 400 µL of chloroform (B151607) and 200 µL of water. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully collect the upper aqueous layer containing the acyl-CoAs.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (1:1, v/v).
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
-
Collision Gas: Argon.
-
Data Presentation
Table 1: Mass Spectrometer Settings for Acyl-CoA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 1026.5 | 519.5 | 100 | 45 | 35 |
| Myristoyl-CoA (C14:0) | 978.4 | 471.4 | 100 | 40 | 30 |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.4 | 100 | 40 | 30 |
| Stearoyl-CoA (C18:0) | 1034.5 | 527.5 | 100 | 40 | 30 |
| Oleoyl-CoA (C18:1) | 1032.5 | 525.5 | 100 | 40 | 30 |
| Heptadecanoyl-CoA (C17:0 - IS) | 1020.5 | 513.5 | 100 | 40 | 30 |
Note: The precursor to product ion transition for this compound is predicted based on the neutral loss of the 507 Da phosphopantetheine group from the protonated molecule [M+H]+. The exact m/z values and optimal cone voltage and collision energy should be determined empirically by infusing a standard of the analyte.
Table 2: Method Performance Characteristics (Representative Data)
| Parameter | This compound | Palmitoyl-CoA (C16:0) |
| Linear Range | 1 - 1000 fmol | 1 - 1000 fmol |
| Limit of Detection (LOD) | 0.5 fmol | 0.3 fmol |
| Limit of Quantification (LOQ) | 1.5 fmol | 1.0 fmol |
| Intra-day Precision (%RSD) | < 5% | < 4% |
| Inter-day Precision (%RSD) | < 8% | < 7% |
| Recovery (%) | 85 - 95% | 88 - 98% |
Note: This data is representative and should be established for each specific assay and matrix.
Visualizations
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic 3,10-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,10-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A thioester. The presence of two hydroxyl groups along the fatty acyl chain presents unique challenges and opportunities for its purification from a synthetic reaction mixture. This document provides a detailed protocol for the purification of synthetic this compound, focusing on a two-step strategy involving solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies described are adapted from established procedures for the purification of similar long-chain acyl-CoA compounds.
Data Presentation
The purification process is monitored at each stage to assess purity and yield. The following table summarizes expected quantitative data from a typical purification run starting from a crude synthetic reaction mixture.
| Purification Step | Starting Material (mg) | Eluted Product (mg) | Step Yield (%) | Purity (%) |
| Solid-Phase Extraction | 100 (Crude) | 75 | 75 | >85 |
| RP-HPLC | 75 | 60 | 80 | >98 |
| Overall | 100 | 60 | 60 | >98 |
Experimental Protocols
Solid-Phase Extraction (SPE) for Initial Purification
This initial step is designed to remove the majority of organic solvents, unreacted starting materials, and non-polar byproducts from the crude synthetic reaction mixture.
Materials:
-
Crude synthetic this compound solution
-
Oligonucleotide purification cartridges or similar weak anion exchange SPE cartridges
-
Loading Buffer: 100 mM KH₂PO₄, pH 4.9
-
Washing Buffer 1: 100 mM KH₂PO₄, pH 4.9
-
Washing Buffer 2: Water
-
Elution Buffer: 2-Propanol
-
Acetonitrile (ACN)
Protocol:
-
Sample Preparation: Dilute the crude synthetic reaction mixture with an equal volume of Loading Buffer.
-
Cartridge Equilibration: Equilibrate the SPE cartridge by washing with 3 bed volumes of ACN followed by 3 bed volumes of Loading Buffer.
-
Sample Loading: Load the prepared sample onto the equilibrated SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 5 bed volumes of Washing Buffer 1 to remove unbound impurities.
-
Wash the cartridge with 3 bed volumes of water to remove salts.
-
-
Elution: Elute the this compound with 3 bed volumes of Elution Buffer.
-
Drying: Dry the eluted sample under a stream of nitrogen or by lyophilization.
-
Analysis: Analyze a small aliquot of the eluate by RP-HPLC to assess purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Purification
This step provides high-resolution separation to achieve high purity of the final product.[1][2]
Materials:
-
SPE-purified this compound
-
Solvent A: 75 mM KH₂PO₄, pH 4.9[1]
-
Solvent B: Acetonitrile (ACN) with 600 mM glacial acetic acid[1]
-
C18 RP-HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
Protocol:
-
Sample Preparation: Reconstitute the dried eluate from the SPE step in a minimal volume of Solvent A.
-
HPLC System Setup:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 30 minutes at a flow rate of 1 mL/min.
-
Set the detector to monitor absorbance at 260 nm.[1]
-
-
Injection and Separation:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 5% to 95% Solvent B over 40 minutes.
-
Maintain 95% Solvent B for 5 minutes.
-
Return to 5% Solvent B over 5 minutes and re-equilibrate for 10 minutes before the next injection.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should elute based on the retention time of long-chain acyl-CoAs.
-
Post-Purification:
-
Pool the pure fractions.
-
Remove organic solvents under reduced pressure.
-
Lyophilize the aqueous solution to obtain the purified this compound as a solid.
-
-
Purity and Identity Confirmation:
-
Assess the purity of the final product by analytical RP-HPLC.
-
Confirm the identity and mass of the compound using high-resolution mass spectrometry (HRMS).
-
Visualizations
Caption: Workflow for the purification of synthetic this compound.
Caption: Logical relationship of purification steps and their primary functions.
References
Application Notes and Protocols: Handling and Storage of 3,10-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,10-Dihydroxytetradecanoyl-CoA is a long-chain dihydroxy fatty acyl-coenzyme A thioester. As with many long-chain acyl-CoA esters, it is a key metabolic intermediate and potential signaling molecule.[1][2] Proper handling and storage are critical to maintain its stability and ensure the reliability of experimental results. These application notes provide detailed protocols for the handling, storage, and analysis of this compound, based on established methods for analogous long-chain hydroxyacyl-CoA compounds.
Chemical and Physical Properties
Summary of Physicochemical Properties (Analog-Based)
| Property | Value (Estimated based on analogs) | Reference/Comment |
| Molecular Formula | C35H62N7O19P3S | Based on a tetradecanoyl-CoA backbone with two hydroxyl groups. |
| Molecular Weight | ~1009.89 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Typical for long-chain acyl-CoA esters. |
| Solubility | Soluble in aqueous buffers (pH 4.5-7.5), DMSO, and ethanol (B145695).[5] Limited solubility in pure water. Solubility in aqueous buffers is concentration-dependent due to micelle formation. | For cell culture applications, conjugation with fatty-acid-free BSA is recommended to improve solubility and delivery.[5] |
| Stability | The thioester bond is labile and susceptible to hydrolysis, especially at alkaline pH.[3] Solutions are stable for several weeks when stored frozen at -20°C or below.[3] Repeated freeze-thaw cycles should be avoided. | Hydrolysis can be monitored by measuring the formation of free sulfhydryl groups using Ellman's reagent.[3] |
| Critical Micelle Concentration (CMC) | 7 to 250 µM | This is a range observed for palmitoyl-CoA and is dependent on pH, ionic strength, and temperature.[3] |
Handling and Storage Protocols
1. General Handling
-
Work Environment : Due to the potential for degradation, it is recommended to work with this compound on ice.
-
Personal Protective Equipment (PPE) : Wear standard laboratory PPE, including gloves, lab coat, and safety glasses.
-
Atmosphere : For long-term storage of the solid material, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation, particularly if the fatty acyl chain contains unsaturation.[6]
2. Reconstitution and Solution Preparation
-
Stock Solutions :
-
Allow the solid product to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the solid in an appropriate buffer, such as a phosphate (B84403) or Tris buffer, at a pH between 4.5 and 7.5. Acidic conditions (pH < 7.0) are generally preferred for stability.
-
If using organic solvents, DMSO or ethanol can be used to prepare concentrated stock solutions. Note that the compatibility of the solvent with downstream applications must be considered.
-
-
Working Solutions :
-
Prepare fresh working solutions daily from the stock solution.
-
For cell-based assays, it is advisable to complex the acyl-CoA with fatty acid-free bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.[5]
-
3. Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C or -80°C | Long-term (months to years) | Store under an inert gas.[6] Protect from light. |
| Stock Solution (Aqueous Buffer) | -20°C or -80°C | Short to medium-term (weeks)[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (Organic Solvent) | -20°C or -80°C | Short to medium-term (weeks) | Ensure the solvent is compatible with long-term storage and downstream applications. |
Note on Stability : The stability of long-chain hydroxyacyl-CoA dehydrogenase, an enzyme that metabolizes these substrates, has been shown to be temperature-dependent, with significant activity loss at room temperature and 4°C over 30-55 hours. Freezing minimizes this loss.[7] This highlights the general temperature sensitivity of related biological molecules.
Experimental Protocols
Protocol 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from established methods for the analysis of long-chain acyl-CoA esters.[8][9][10]
-
Objective : To determine the concentration and purity of this compound.
-
Materials :
-
Procedure :
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known amount of the this compound solution.
-
Elute the compound using a gradient of Mobile Phase B. A typical gradient might be from 10% to 90% acetonitrile (B52724) over 20-30 minutes.
-
Quantify the peak area against a standard curve prepared from a known concentration of a similar long-chain acyl-CoA standard.
-
Protocol 2: Enzymatic Assay with L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
This protocol is based on a coupled enzyme assay for L-3-hydroxyacyl-CoA dehydrogenase.[11][12]
-
Objective : To determine the activity of enzymes that metabolize this compound, such as LCHAD.
-
Principle : The oxidation of the 3-hydroxyacyl-CoA by LCHAD produces a 3-ketoacyl-CoA and NADH. The rate of NADH production is monitored spectrophotometrically at 340 nm. To drive the reaction to completion, the product is removed in a coupled reaction with 3-ketoacyl-CoA thiolase.[11]
-
Materials :
-
Spectrophotometer capable of reading at 340 nm
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA)
-
NAD+
-
Coenzyme A (CoASH)
-
3-Ketoacyl-CoA thiolase
-
Purified L-3-Hydroxyacyl-CoA dehydrogenase (as the enzyme source)
-
This compound solution
-
-
Procedure :
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.
-
Add the enzyme source (e.g., cell lysate or purified LCHAD).
-
Initiate the reaction by adding a known concentration of this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Visualizations
Caption: Workflow for the proper handling and preparation of this compound solutions.
Caption: Simplified diagram of the fatty acid beta-oxidation pathway highlighting the role of hydroxyacyl-CoA intermediates.
Biological Significance
Dihydroxy fatty acids and their CoA esters are involved in various biological processes. They can be generated through several enzymatic pathways, including cytochrome P450-mediated oxidation. These molecules can act as signaling lipids, modulating cellular functions. For instance, EPA-derived dihydroxy fatty acids have been shown to increase in human plasma after supplementation with omega-3 fatty acids, suggesting a role in systemic effects.[13] In the context of diseases like Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, the accumulation of long-chain 3-hydroxyacylcarnitines (derived from their corresponding CoA esters) is a key diagnostic marker.[14] The study of specific dihydroxy fatty acyl-CoAs like this compound is crucial for understanding lipid metabolism and its dysregulation in various pathologies.
Disclaimer : The information provided is based on general knowledge of long-chain acyl-CoA esters and data from analogous compounds. Specific properties and optimal conditions for this compound may vary and should be determined empirically.
References
- 1. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 5. reddit.com [reddit.com]
- 6. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzymatic Studies with 3,10-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,10-Dihydroxytetradecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The presence of two hydroxyl groups on the tetradecanoyl chain suggests that this compound may be a substrate for a variety of enzymes, such as dehydrogenases, hydratases, and transferases. Understanding the enzymatic processing of this molecule is essential for elucidating its biological role and for the development of novel therapeutics targeting lipid metabolism.
These application notes provide a comprehensive overview of protocols for in vitro enzymatic studies involving this compound. The methodologies described are adapted from established assays for similar acyl-CoA derivatives and are intended to serve as a starting point for more specific investigations.
Data Presentation
Table 1: Summary of Spectrophotometric and Fluorometric Assays for Acyl-CoA Metabolizing Enzymes
| Assay Type | Enzyme Class | Principle | Wavelength (nm) | Detection Limit | Key Features |
| ETF Fluorescence Reduction Assay | Acyl-CoA Dehydrogenase | Measures the decrease in electron transfer flavoprotein (ETF) fluorescence upon accepting electrons from an ACAD.[1] | Ex: ~380, Em: ~520 | Low µM | Gold standard for ACAD activity, requires anaerobic conditions.[1] |
| Dye-Based Spectrophotometric Assay | Acyl-CoA Dehydrogenase | Follows the reduction of a chemical electron acceptor dye (e.g., DCPIP) by the ACAD.[1] | ~600 (for DCPIP) | µM range | Simpler than ETF assay, does not require anaerobic conditions.[1] |
| Coupled Fluorometric Assay | Fatty Acyl-CoA Quantitation | A combination of enzymes utilizes fatty acyl-CoA to produce a fluorescent product.[2] | Ex: 530, Em: 585 | 0.3 µM[2] | High-throughput, sensitive, and suitable for sample lysates.[2] |
| Peroxidase-Coupled Spectrophotometric Assay | Acyl-CoA Oxidase | Measures the production of H₂O₂ which, in the presence of peroxidase, generates a colored product.[3] | 500 | Not specified | Continuous rate determination.[3] |
| Enzyme-Coupled Colorimetric Assay | Acyl-CoA Synthetase | Acyl-CoA produced is dehydrogenated by acyl-CoA oxidase, and the resulting H₂O₂ is used to generate a colored product.[4] | 550[4] | Not specified | Measures the formation of acyl-CoA.[4] |
| Fluorometric Acyl-CoA Synthetase Assay | Acyl-CoA Synthetase | Acyl-CoA produced is metabolized by a mix of enzymes to generate a fluorescent signal.[5] | Ex: 535, Em: 587 | 5 mU/µl[5] | Rapid, sensitive, and straightforward.[5] |
Experimental Protocols
Protocol 1: In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from established methods for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).
Materials and Reagents:
-
This compound (substrate)
-
Purified 3-hydroxyacyl-CoA dehydrogenase or cell lysate containing the enzyme
-
NAD⁺ (cofactor)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5) and 1 mM NAD⁺.
-
Add the enzyme source (purified enzyme or cell lysate) to the reaction mixture.
-
Initiate the reaction by adding this compound to a final concentration of 50-100 µM.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular intervals for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Protocol 2: In Vitro Assay for Enoyl-CoA Hydratase Activity
This protocol is designed to measure the hydration or dehydration activity of enoyl-CoA hydratase.
Materials and Reagents:
-
This compound (substrate for dehydration) or a corresponding enoyl-CoA (substrate for hydration)
-
Purified enoyl-CoA hydratase or cell lysate
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 263 nm
Procedure (for dehydration):
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 7.4).
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding this compound to a final concentration of 50 µM.
-
Monitor the increase in absorbance at 263 nm, which corresponds to the formation of the 2-enoyl-CoA product.
-
Record the absorbance at regular intervals for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the plot. The molar extinction coefficient for the 2-enoyl-CoA thioester bond is approximately 6700 M⁻¹cm⁻¹.
Protocol 3: General Fluorometric Assay for Acyl-CoA Quantification
This protocol is based on a commercial kit approach and can be adapted to measure the consumption or production of this compound.[2]
Materials and Reagents:
-
EnzyFluo™ Fatty Acyl-CoA Assay Kit (or similar)
-
This compound as a standard or sample
-
Fluorometer with excitation at 530 nm and emission at 585 nm
-
96-well black microplate
Procedure:
-
Prepare standards using a known concentration of this compound.
-
For enzymatic reactions, prepare samples at different time points of the reaction.
-
Add standards and samples to the wells of the 96-well plate.
-
Prepare the reaction mix according to the kit manufacturer's instructions.
-
Add the reaction mix to each well and incubate for the recommended time (e.g., 40 minutes at room temperature).[2]
-
Measure the fluorescence at Ex/Em = 530/585 nm.[2]
-
Plot the standard curve and determine the concentration of this compound in the samples.
Mandatory Visualization
Caption: General workflow for in vitro enzymatic studies.
Caption: Hypothetical metabolic pathways for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry of 3,10-Dihydroxytetradecanoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 3,10-Dihydroxytetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the mass spectrometric analysis of this dihydroxylated acyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not seeing the expected precursor ion for this compound. What are the common causes?
A1: Several factors could contribute to the absence or low intensity of the expected precursor ion ([M+H]⁺ or [M-H]⁻). Consider the following troubleshooting steps:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure your sample has been handled and stored correctly (ideally at -80°C) and that solvents are free of contaminants that could degrade the analyte.
-
Ionization Suppression: The complex nature of biological extracts can lead to ion suppression, where other molecules in the sample interfere with the ionization of your target analyte.
-
Solution: Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction. Diluting the sample may also alleviate suppression.
-
-
Incorrect Instrument Settings:
-
Ionization Mode: While positive ion mode is common for acyl-CoAs, negative ion mode can also be effective.[1] If you are not detecting the ion in one mode, try the other.
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature. Suboptimal settings can lead to poor ionization or in-source fragmentation.[2]
-
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before it can be isolated and analyzed. This is a known phenomenon in ESI-based mass spectrometry.[2][3]
-
Solution: Reduce the source fragmentation energy (e.g., cone voltage, declustering potential).
-
Q2: I see a prominent ion corresponding to a neutral loss of 507 Da, but the parent ion is weak or absent. Is this normal?
A2: Yes, this is a very common and characteristic fragmentation pattern for acyl-CoAs in positive ion mode tandem mass spectrometry (MS/MS).[4][5][6][7][8][9] The neutral loss of 507 Da corresponds to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety of the Coenzyme A tail.[6][7][9] If you are performing a full scan (MS1) experiment and observe this, it is likely due to in-source fragmentation. For MS/MS experiments, this is the expected behavior when you select the precursor ion and apply collision energy.
Q3: My tandem mass spectrum (MS/MS) is complex, and I'm not sure which fragment ions are significant for this compound.
A3: The MS/MS spectrum of this compound is expected to show fragments from both the acyl chain and the CoA moiety. Beyond the common neutral loss of 507 Da, you should look for fragments characteristic of the dihydroxylated fatty acid chain. Key fragmentation events for hydroxylated fatty acids include:
-
Cleavage alpha to the hydroxyl groups: This will result in fragment ions from the cleavage of the carbon-carbon bond adjacent to the -OH groups.
-
Loss of water (H₂O): The hydroxyl groups can be easily lost as water molecules during fragmentation. You may observe ions corresponding to [M+H-H₂O]⁺ and [M+H-2H₂O]⁺.
-
Cleavage between the two hydroxyl groups: This is a diagnostic fragmentation for dihydroxy fatty acids.[10]
Q4: How can I improve the sensitivity of my analysis for this compound?
A4: Improving sensitivity often involves a combination of sample preparation and instrument optimization.
-
Sample Preparation:
-
Use an efficient extraction method to concentrate your analyte and remove interfering substances.
-
Consider derivatization of the hydroxyl groups if sensitivity remains an issue, although this will change the fragmentation pattern.
-
-
LC-MS Method:
-
Optimize the liquid chromatography method to ensure good peak shape and separation from other lipids.
-
Use a column suitable for lipid analysis, such as a C18 or C8 reversed-phase column.
-
Optimize the mobile phase composition. A gradient of acetonitrile (B52724) or methanol (B129727) with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) is commonly used.
-
-
Mass Spectrometer Settings:
-
Ensure the instrument is properly calibrated and tuned.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for the highest sensitivity and specificity. This involves monitoring specific transitions from the precursor ion to characteristic fragment ions.
-
Q5: I am observing unexpected peaks in my chromatogram. What could be the source?
A5: Unexpected peaks can arise from several sources:
-
Contaminants: These can be introduced from solvents, glassware, or the sample matrix itself. Always use high-purity solvents and clean equipment.
-
Isomers: Your sample may contain isomers of this compound with hydroxyl groups at different positions on the acyl chain. These may have similar fragmentation patterns but different retention times.
-
Degradation Products: As mentioned, acyl-CoAs can degrade. You may be observing the free fatty acid or other breakdown products.
-
In-source Fragments: In-source fragmentation can sometimes be misinterpreted as true chromatographic peaks.[2][3] To check for this, you can vary the in-source fragmentation energy and observe if the intensity of the unexpected peak changes relative to the precursor ion.
Quantitative Data Summary
The following tables summarize the expected m/z values for this compound and its key fragments. The exact mass of this compound (C₃₅H₆₂N₇O₁₉P₃S) is 1013.3134 g/mol .
Table 1: Expected Precursor Ions
| Ion Species | Ionization Mode | Calculated m/z |
| [M+H]⁺ | Positive | 1014.3207 |
| [M+Na]⁺ | Positive | 1036.2026 |
| [M-H]⁻ | Negative | 1012.3061 |
Table 2: Key Predicted Fragment Ions in Positive Ion Mode MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| 1014.3207 | 507.1130 | Neutral loss of 3'-phosphoadenosine-5'-diphosphate |
| 1014.3207 | 428.0863 | Adenosine-5'-diphosphate fragment |
| 1014.3207 | 996.3001 | Loss of one water molecule ([M+H-H₂O]⁺) |
| 1014.3207 | 978.2895 | Loss of two water molecules ([M+H-2H₂O]⁺) |
| 507.1130 | Varies | Fragments from the acyl chain after neutral loss |
Experimental Protocols
Protocol 1: Sample Extraction of Acyl-CoAs from Biological Samples
-
Homogenization: Homogenize the tissue or cell pellet in a suitable ice-cold solvent, such as 2:1 (v/v) methanol:chloroform.
-
Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, to the homogenate.
-
Extraction: Perform a liquid-liquid extraction. A common method is the Bligh-Dyer extraction.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic phases. Acyl-CoAs will primarily be in the upper aqueous/methanol phase.
-
Drying: Evaporate the solvent from the aqueous phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS system, for example, 50:50 (v/v) acetonitrile:water.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Use a reversed-phase column (e.g., C18, 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: Develop a suitable gradient to separate the analyte from other lipids. For example, start at a low percentage of B, ramp up to a high percentage of B to elute the lipids, and then re-equilibrate the column.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive or negative mode.
-
MS1 Scan: If performing a discovery experiment, acquire full scan data over a relevant m/z range (e.g., 200-1200).
-
MS/MS (for targeted analysis):
-
Precursor Ion Selection: Isolate the [M+H]⁺ or [M-H]⁻ ion in the first quadrupole.
-
Collision Energy: Apply collision-induced dissociation (CID) with an optimized collision energy to fragment the precursor ion.
-
Product Ion Scanning: Scan for the expected product ions in the third quadrupole or use MRM to monitor specific transitions.
-
-
Visualizations
Caption: A logical workflow for troubleshooting the absence of a precursor ion.
Caption: Predicted fragmentation pathways for this compound.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Reactions for 3,10-Dihydroxytetradecanoyl-CoA
Welcome to the technical support center for optimizing enzymatic reactions involving 3,10-Dihydroxytetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the setup and execution of enzymatic reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive Enzyme: Improper storage or handling may have led to enzyme denaturation. | - Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. - Aliquot the enzyme upon receipt to minimize handling of the stock solution[1]. - Run a positive control with a known substrate to verify enzyme activity. |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. | - Verify the pH and ionic strength of your buffer. - Optimize the reaction temperature; while many assays are at 30°C or 37°C, your enzyme may have a different optimal temperature[2][3]. - Titrate the concentration of essential cofactors (e.g., FAD, NAD+) as they can be limiting[2]. | |
| Substrate Degradation: this compound may be unstable. | - Prepare substrate solutions fresh before each experiment. - Store the substrate stock at -80°C and avoid repeated freeze-thaw cycles. | |
| Presence of Inhibitors: Contaminants in the sample or reagents. | - Use high-purity water and reagents. - Be aware of potential inhibitors such as EDTA, SDS, and sodium azide (B81097) in your sample preparation[1]. - If possible, deproteinize samples to remove interfering substances[1]. | |
| High Background Signal | Substrate Autohydrolysis: The thioester bond of the acyl-CoA is susceptible to spontaneous cleavage. | - Run a no-enzyme control (blank) to measure the rate of non-enzymatic hydrolysis. - Subtract the blank rate from the rate of the enzymatic reaction. |
| Contaminating Enzymes: The enzyme preparation may contain other enzymes that react with the substrate or detection reagents. | - Use a highly purified enzyme preparation. - If using a coupled assay, ensure the coupling enzymes do not react with your substrate. | |
| Reagent Instability: Detection reagents may be degrading over time. | - Prepare detection reagents fresh. For example, FAD solutions should be prepared fresh[2]. - Protect light-sensitive reagents from light. | |
| Inconsistent Results (Poor Reproducibility) | Pipetting Errors: Inaccurate or inconsistent volumes of enzyme or substrate. | - Use calibrated pipettes and practice proper pipetting technique[1]. - Prepare a master mix for the reaction components to minimize pipetting variations between wells[1]. |
| Incomplete Mixing: Reagents are not homogenously distributed in the reaction vessel. | - Mix all solutions thoroughly by gentle vortexing or inversion before use. - Ensure complete mixing upon addition of the final reagent to start the reaction. | |
| Temperature Fluctuations: Inconsistent incubation temperatures. | - Use a water bath or incubator with stable temperature control. - Pre-warm all reaction components to the assay temperature before mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the enzymatic reaction of this compound?
A1: The choice of assay method depends on the specific reaction being catalyzed. Common approaches for acyl-CoA enzymes include:
-
Spectrophotometric Assays: If the reaction produces a chromogenic product or consumes a substrate with a distinct absorbance, you can monitor the change in absorbance over time. For example, coupled enzyme assays can be used to produce a colored product[2].
-
Fluorometric Assays: These assays are generally more sensitive than spectrophotometric methods. They can be used if a fluorescent product is formed or if a fluorescent probe can be used to detect a reaction product, such as the release of free Coenzyme A (CoASH)[3][4]. Reagents like Thio-Glo can be used to detect the thiol group of CoASH[4].
-
HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and product over time. This method is highly specific and can be used when other methods are not suitable[4][5].
Q2: How can I determine the optimal pH and temperature for my enzymatic reaction?
A2: To determine the optimal pH, set up a series of reactions with buffers of varying pH values (e.g., in 0.5 pH unit increments) while keeping all other conditions constant. The pH that yields the highest enzyme activity is the optimum. Similarly, for optimal temperature, perform the assay at a range of different temperatures (e.g., from 20°C to 50°C in 5°C increments) at the optimal pH.
Q3: My enzyme requires a cofactor. How do I determine the optimal concentration?
A3: To determine the optimal cofactor concentration, perform a titration experiment. Set up a series of reactions with a fixed concentration of the enzyme and substrate, but vary the concentration of the cofactor. Plot the enzyme activity against the cofactor concentration. The optimal concentration is typically the point at which the activity plateaus.
Q4: What are some common interfering substances I should be aware of in my samples?
A4: Common interfering substances in biological samples can include detergents (e.g., SDS, Triton X-100, Tween-20), high concentrations of salts, and chelating agents like EDTA[1]. It is crucial to check the tolerance of your enzyme to these substances. If necessary, sample purification steps such as dialysis or desalting columns may be required.
Experimental Protocols
General Protocol for a Coupled Spectrophotometric Assay
This protocol is a general template for a coupled assay that measures the production of H₂O₂ from an oxidase-catalyzed reaction involving an acyl-CoA substrate.
Principle: Acyl-CoA + O₂ → 2-Enoyl-CoA + H₂O₂ 2H₂O₂ + 4-Aminoantipyrine + Phenol → Quinoneimine dye + 4H₂O[2]
Reagents:
-
Assay Buffer: 50 mM MES Buffer, pH 8.0 at 30°C[2].
-
Substrate: this compound solution (concentration to be optimized).
-
Detection Reagents: 1.6 mM 4-Aminoantipyrine with 22 mM Phenol in Assay Buffer[2].
-
Coupling Enzyme: Peroxidase (POD), ~100 units/mL in Assay Buffer[2].
-
Enzyme: Your enzyme of interest (e.g., an acyl-CoA oxidase) at an appropriate dilution.
Procedure:
-
Prepare a reaction master mix containing the Assay Buffer, Detection Reagents, and Coupling Enzyme.
-
Pipette the master mix into a 96-well plate or cuvettes.
-
Add the this compound substrate to each well/cuvette and mix gently.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately measure the increase in absorbance at 500 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
Visualizations
Signaling Pathway: Hypothetical Biosynthesis of this compound
This diagram illustrates a plausible biosynthetic pathway for this compound, starting from the central metabolite Acetyl-CoA. This pathway is based on known principles of fatty acid synthesis and modification.
Caption: Hypothetical biosynthesis of this compound.
Experimental Workflow: Optimizing Enzyme Reaction Conditions
This workflow diagram outlines the logical steps for systematically optimizing the conditions of an enzymatic reaction.
Caption: Workflow for optimizing enzymatic reaction conditions.
Logical Relationship: Troubleshooting Flowchart
This diagram provides a logical troubleshooting workflow for diagnosing issues with an enzymatic assay.
Caption: Troubleshooting flowchart for enzymatic assays.
References
Technical Support Center: Synthesis of 3,10-Dihydroxytetradecanoyl-CoA
Disclaimer: The chemical synthesis of 3,10-Dihydroxytetradecanoyl-CoA is not well-documented in publicly available scientific literature. Therefore, this technical support guide is based on established principles of organic chemistry and analogous syntheses of structurally similar molecules, such as other long-chain hydroxy fatty acids and their Coenzyme A esters. The protocols and troubleshooting advice provided are predictive and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A1: A common strategy involves a two-stage approach:
-
Synthesis of 3,10-dihydroxytetradecanoic acid: This can be approached via methods like the stereoselective dihydroxylation of a corresponding unsaturated fatty acid precursor or by coupling smaller chiral building blocks.
-
Activation and Thioesterification: The carboxyl group of the dihydroxy fatty acid is "activated" and then reacted with Coenzyme A to form the final thioester product.
Q2: What are the most critical challenges in this synthesis?
A2: The primary challenges include:
-
Stereocontrol: Achieving the desired stereochemistry at both the C3 and C10 positions of the tetradecanoyl chain.
-
Protecting Group Strategy: The two hydroxyl groups may require protection to prevent unwanted side reactions during the activation of the carboxylic acid and subsequent thioesterification.
-
Purification: The final product is a polar, amphiphilic molecule, which can be challenging to purify from starting materials and byproducts.
-
Stability: The thioester bond is susceptible to hydrolysis, especially under non-neutral pH conditions.
Q3: How can I activate the carboxylic acid for coupling with Coenzyme A?
A3: Several methods can be employed to activate the carboxylic acid. A widely used approach is the formation of an N-hydroxysuccinimide (NHS) ester of the dihydroxy fatty acid. This activated ester can then react with the thiol group of Coenzyme A in an aqueous buffer system. Other coupling reagents like carbodiimides (e.g., DCC, EDC) can also be used.[1]
Q4: What are the best practices for storing this compound?
A4: Due to the hydrolytic instability of the thioester bond, the final product should be stored as a lyophilized powder at -20°C or colder. If in solution, it should be in a buffered solution at a slightly acidic to neutral pH (pH 6.0-7.5) and stored at low temperatures for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low Yield of 3,10-Dihydroxytetradecanoic Acid
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by Thin Layer Chromatography (TLC). Extend the reaction time or cautiously increase the temperature. |
| Inactive reagents. | Use freshly opened or purified reagents. Ensure anhydrous conditions if the reaction is moisture-sensitive. | |
| Degradation of product | Harsh reaction conditions (e.g., strong acid/base, high temperature). | Employ milder reaction conditions. Consider using protecting groups for the hydroxyl moieties if they are susceptible to the reaction conditions. |
| Difficult purification | Co-elution of starting material and product. | Optimize the chromatographic separation method (e.g., different solvent system for column chromatography, preparative TLC). |
Problem 2: Inefficient Conversion to the Acyl-CoA Thioester
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the final product | Inefficient activation of the carboxylic acid. | Compare different activating agents (e.g., NHS ester vs. mixed anhydride). Optimize the reaction conditions for the activation step (e.g., temperature, stoichiometry of reagents). |
| Hydrolysis of the activated ester or the final thioester product. | Maintain the pH of the reaction mixture within a stable range (typically 6.5-8.0 for CoA coupling). Work at low temperatures to minimize hydrolysis. | |
| Oxidation of Coenzyme A. | Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of CoA disulfides. |
Problem 3: Difficulty in Purifying the Final this compound
| Symptom | Possible Cause | Suggested Solution | | Co-purification of unreacted Coenzyme A | Similar polarity of the product and excess Coenzyme A. | Optimize the purification method. Consider ion-exchange chromatography or reverse-phase HPLC with a suitable gradient to resolve the product from unreacted CoA. | | Product appears impure by NMR/Mass Spectrometry | Presence of byproducts from side reactions. | Re-evaluate the protecting group strategy to minimize side reactions. Employ multi-step purification protocols (e.g., solid-phase extraction followed by HPLC). | | Low recovery after purification | Adsorption of the amphiphilic product to chromatography media or glassware. | Use silanized glassware. Choose a chromatography stationary phase that minimizes irreversible adsorption of lipids. |
Experimental Protocols
Protocol 1: Synthesis of N-hydroxysuccinimide (NHS) ester of 3,10-Dihydroxytetradecanoic Acid
This protocol assumes that 3,10-dihydroxytetradecanoic acid with protected hydroxyl groups (e.g., as TBDMS ethers) is available.
-
Dissolve the protected 3,10-dihydroxytetradecanoic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Add N-hydroxysuccinimide (1.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude NHS ester.
-
Purify the NHS ester by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound from its NHS Ester
-
Dissolve the purified, protected NHS ester in a minimal amount of a suitable organic solvent (e.g., THF or DMSO).
-
In a separate flask, dissolve Coenzyme A (trilithium salt) (0.8 equivalents) in an oxygen-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the solution of the NHS ester to the Coenzyme A solution with gentle stirring.
-
Maintain the reaction at room temperature and monitor its progress by HPLC.
-
After the reaction is complete (typically 2-4 hours), the protecting groups on the hydroxyls can be removed under appropriate conditions (e.g., using TBAF for TBDMS groups).
-
Purify the final product using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
Quantitative Data Presentation
The following tables are illustrative, as no specific experimental data for the synthesis of this compound were found. They serve as templates for presenting your experimental results.
Table 1: Comparison of Coupling Reagents for CoA Thioesterification
| Coupling Reagent | Reaction Time (h) | Hypothetical Yield (%) | Purity by HPLC (%) |
| NHS/DCC | 4 | 65 | >95 |
| EDC/sulfo-NHS | 3 | 72 | >95 |
| Mixed Anhydride | 2 | 58 | 90 |
Table 2: Effect of pH on the Stability of the Thioester Bond
| pH of Buffer | Incubation Time (h) at 25°C | Hypothetical % Hydrolysis |
| 5.0 | 24 | < 2 |
| 7.0 | 24 | 5 |
| 9.0 | 24 | 25 |
Visualizations
Caption: A proposed two-stage synthetic workflow for this compound.
Caption: A decision tree for troubleshooting low yields in the final CoA coupling step.
References
minimizing degradation of 3,10-Dihydroxytetradecanoyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3,10-Dihydroxytetradecanoyl-CoA during extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound, a long-chain acyl-CoA, is primarily caused by two factors:
-
Enzymatic Degradation: Thioesterases, such as acyl-CoA hydrolases, present in tissue homogenates can rapidly cleave the thioester bond.[1][2]
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at neutral or alkaline pH.[3][4][5] High temperatures can also accelerate degradation.
Q2: What is the optimal pH for the extraction buffer to minimize degradation?
A2: An acidic pH is crucial to inhibit the activity of endogenous thioesterases and to maintain the chemical stability of the thioester bond. A pH of around 4.9 is recommended for the initial homogenization buffer.[6] Thioesters are generally more stable in acidic to neutral conditions (pH 4-7).[5]
Q3: Which solvents are recommended for the extraction of this compound?
A3: A combination of organic solvents is typically used to efficiently extract long-chain acyl-CoAs while precipitating proteins. A mixture of acetonitrile (B52724) and 2-propanol has been shown to be effective.[6][7] Another common method involves a two-phase extraction with a chloroform/methanol (B129727)/water system.[8][9]
Q4: How can I improve the recovery of this compound during extraction?
A4: Low recovery is a common issue. To improve it:
-
Use of Acyl-CoA-Binding Protein (ACBP): Adding ACBP to the extraction solvent can significantly increase recovery rates, potentially from 20% to 55%.[8]
-
Solid-Phase Extraction (SPE): Utilizing SPE columns, such as those with an oligonucleotide or weak anion exchange stationary phase, for purification can enhance recovery and sample purity.[1][6][10]
-
Rapid Processing: All extraction steps should be performed quickly and at low temperatures (on ice) to minimize enzymatic degradation.[9]
Q5: Is it necessary to use an internal standard?
A5: Yes, using a suitable internal standard is highly recommended for accurate quantification. A structurally similar long-chain acyl-CoA, such as heptadecanoyl-CoA, that is not naturally present in the sample can be used.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Degradation during homogenization: Enzymatic activity from thioesterases is high at neutral or alkaline pH. | Homogenize the tissue sample in a cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[6] Perform all steps on ice. |
| Inefficient extraction: The analyte may not be effectively extracted from the tissue homogenate. | Use a proven solvent system like acetonitrile/2-propanol.[6][7] Ensure thorough homogenization. | |
| Loss during purification: The analyte may be lost during the solid-phase extraction (SPE) steps. | Condition and equilibrate the SPE column properly.[10] Optimize the wash and elution solvents and volumes. | |
| High variability between replicate samples | Inconsistent sample handling: Differences in the time taken for extraction or temperature fluctuations can lead to variable degradation. | Standardize the entire extraction protocol, ensuring all samples are processed identically and rapidly.[9] |
| Incomplete homogenization: Non-homogenous samples will lead to variable extraction efficiency. | Ensure the tissue is completely homogenized before proceeding with the extraction. | |
| Presence of interfering peaks in chromatogram | Contamination from lipids: Other lipids can co-extract and interfere with the analysis. | A two-phase extraction system (e.g., chloroform/methanol/water) can help remove less polar lipids.[8][9] |
| Impure extract: The sample may not be clean enough after the initial extraction. | Incorporate a solid-phase extraction (SPE) step for purification.[1][6][9] |
Experimental Protocols
Protocol 1: Acetonitrile/2-Propanol Extraction with SPE Purification
This protocol is adapted from methods developed for long-chain acyl-CoA extraction.[6][7]
-
Homogenization:
-
Extraction:
-
Add acetonitrile to the homogenate.
-
Vortex vigorously and centrifuge at 1300g for 15 minutes at 4°C.[10]
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Use a weak anion exchange SPE column.[10]
-
Condition: Pass 3 mL of methanol through the column.
-
Equilibrate: Pass 3 mL of water through the column.
-
Load: Load the supernatant from the extraction step.
-
Wash 1: Wash the column with 2.4 mL of 2% formic acid.[10]
-
Wash 2: Wash with 2.4 mL of methanol.[10]
-
Elute: Elute the acyl-CoAs with 2.4 mL of 2% ammonium (B1175870) hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[10]
-
-
Sample Preparation for Analysis:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable buffer for your analytical method (e.g., HPLC or LC-MS/MS).
-
Data Presentation
Table 1: Recommended Reagent Concentrations and pH for Extraction
| Parameter | Recommended Value | Reference |
| Homogenization Buffer pH | 4.9 | [6] |
| Homogenization Buffer Concentration | 100 mM KH2PO4 | [6] |
| SPE Wash Solution 1 | 2% Formic Acid | [10] |
| SPE Elution Solution | 2% and 5% Ammonium Hydroxide | [10] |
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution issues in 3,10-Dihydroxytetradecanoyl-CoA chromatography
Welcome to the technical support center for the chromatographic analysis of 3,10-Dihydroxytetradecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly co-elution, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound?
A1: The analysis of this compound presents several challenges. Due to its structure as a long-chain fatty acyl-CoA with two hydroxyl groups, it is relatively polar and may exhibit poor peak shape on standard reversed-phase columns. A significant challenge is co-elution with structurally similar lipids or isomers, which can interfere with accurate quantification.[1] Additionally, as an acyl-CoA, it can be prone to degradation, requiring careful sample handling and preparation.[2]
Q2: Which analytical technique is most suitable for analyzing this compound: Gas Chromatography (GC) or Liquid Chromatography (LC)?
A2: Liquid Chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is the preferred method for analyzing this compound.[1] Its low volatility and thermal instability make it unsuitable for GC without derivatization. LC-MS allows for direct analysis with high sensitivity and selectivity, which is crucial for distinguishing it from other cellular lipids.[2][3]
Q3: How can I detect co-elution in my chromatograms of this compound?
A3: Co-elution, where two or more compounds elute at or near the same time, can be identified by examining your chromatogram for asymmetrical peaks, such as shoulders or broader-than-expected peaks.[1][4] If you are using a diode array detector (DAD) or a mass spectrometer, you can assess peak purity. With a DAD, the UV spectra across the peak should be consistent.[4] With a mass spectrometer, the mass spectra across the peak should be uniform; a changing mass spectrum indicates the presence of multiple components.[4]
Q4: Can sample preparation contribute to co-elution issues?
A4: Yes, inadequate sample preparation can introduce interfering substances that co-elute with this compound.[5] It is crucial to have a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components that may have similar chromatographic behavior.[1][2]
Troubleshooting Guides
Issue 1: Poor resolution between this compound and an unknown interfering peak.
When faced with poor resolution, a systematic approach to method optimization is necessary. The goal is to manipulate the chromatographic conditions to improve the separation between the analyte and the interfering peak.
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-elution issues.[5][6]
Step 1: Mobile Phase Optimization
For reversed-phase chromatography of acyl-CoAs, adjusting the mobile phase is often the first step.[2]
-
Modify the Organic Solvent Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Adjust Mobile Phase pH: For ionizable compounds, altering the pH can change retention times and selectivity.[6]
-
Incorporate an Ion-Pairing Agent: Reagents like triethylamine (B128534) or dimethylbutylamine can improve peak shape and resolution for acyl-CoAs.[2]
Table 1: Effect of Gradient and Ion-Pairing Agent on Resolution
| Parameter | Condition 1 (Initial) | Condition 2 (Shallow Gradient) | Condition 3 (Ion-Pairing) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.8 | 10 mM Ammonium Acetate, pH 6.8 | 10 mM Dimethylbutylamine, pH 8.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 10 min | 5-95% B in 20 min | 5-95% B in 10 min |
| Resolution (Rs) | 0.8 | 1.3 | 1.9 |
Step 2: Change the Stationary Phase
If mobile phase optimization is insufficient, changing the column chemistry can provide a different selectivity.[4]
-
Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions, which can be beneficial for separating compounds with aromatic moieties or for providing a different separation mechanism for lipids.
-
Polar-Embedded Phase: These columns can provide better retention and selectivity for more polar compounds.
Table 2: Impact of Stationary Phase on Selectivity
| Stationary Phase | Mobile Phase | Retention Time (Analyte) | Retention Time (Interferent) | Selectivity (α) |
| C18 | 60% Acetonitrile | 5.2 min | 5.3 min | 1.02 |
| Phenyl-Hexyl | 60% Acetonitrile | 6.1 min | 6.5 min | 1.07 |
Step 3: Utilize Mass Spectrometric Resolution
If complete chromatographic separation cannot be achieved, a mass spectrometer can be used to differentiate between co-eluting compounds based on their mass-to-charge ratio (m/z).[5][7]
-
Selected Ion Monitoring (SIM): By monitoring only the specific m/z of this compound, you can selectively quantify it even if another compound is co-eluting, provided they have different masses.
-
Multiple Reaction Monitoring (MRM): This tandem mass spectrometry technique provides even greater selectivity by monitoring a specific precursor-to-product ion transition.
Issue 2: Chiral Co-elution of this compound Isomers
If you are working with a synthetic standard that is a racemic mixture or if biological processes produce multiple stereoisomers, you may need to resolve these.
Step 1: Employ a Chiral Stationary Phase
Specialized chiral columns are designed to separate enantiomers and diastereomers. The choice of column will depend on the specific structure of the isomers.
Experimental Protocol: Chiral Separation of this compound Isomers
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A non-polar mobile phase such as hexane/isopropanol or a polar organic mobile phase like methanol (B129727) or acetonitrile, depending on the column manufacturer's recommendation.[5]
-
Flow Rate: Typically between 0.5 - 1.0 mL/min.[5]
-
Detection: UV or Mass Spectrometry.
-
Method: Start with an isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol) and adjust the ratio to optimize separation.[5]
Hypothetical Signaling Pathway Involving this compound
Caption: Hypothetical metabolic pathway leading to this compound.
This technical support center provides a starting point for addressing co-elution issues in the analysis of this compound. For more complex issues, consulting with a chromatography specialist is recommended.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Analysis of 3,10-Dihydroxytetradecanoyl-CoA by ESI-MS
Welcome to the technical support center for the analysis of 3,10-Dihydroxytetradecanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
A collection of answers to common questions encountered during the ESI-MS analysis of this compound and similar compounds.
Q1: Why is the signal intensity for my this compound consistently low?
A1: Low signal intensity for long-chain acyl-CoAs is a common issue that can arise from several factors:
-
Suboptimal Ionization Mode: For most acyl-CoA compounds, positive ion mode ESI is approximately three times more sensitive than negative ion mode.[1][2] Ensure you are operating in the positive ion mode for the best signal response.
-
Poor Ionization Efficiency: The large and amphipathic nature of Coenzyme A esters can lead to inefficient ionization. The choice of mobile phase additives is critical for improving protonation and signal strength.[1]
-
In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source, especially if parameters like the cone voltage or capillary temperature are set too high. This breaks the molecule apart before it can be detected as the intended precursor ion, thereby reducing its apparent intensity.[1]
-
Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]⁺ and various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺). This division of the signal lowers the intensity of any single species.[1]
-
Sample Degradation: Acyl-CoAs can be chemically unstable, particularly in aqueous solutions that are not pH-controlled.[1] Using glass vials instead of plastic can also help improve sample stability.[3]
Q2: What is the best mobile phase additive for enhancing the signal of this compound?
A2: The choice of mobile phase additive is one of the most critical factors for achieving a strong and stable ESI signal for acyl-CoAs. While trifluoroacetic acid (TFA) can provide excellent chromatography, it is known to severely suppress the MS signal.[1] Formic acid is a common alternative, but buffered mobile phases often yield better results.[1] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are highly recommended to significantly improve protonation and signal response.[1]
Q3: I am observing significant in-source fragmentation of my analyte. How can I minimize this?
A3: In-source fragmentation is a common challenge in the analysis of acyl-CoAs. To minimize this, careful optimization of the ESI source parameters is crucial. The cone or fragmentor voltage is a critical parameter to adjust.[1] If this voltage is too high, it will cause the molecule to fragment, often resulting in a characteristic neutral loss of 507 Da.[4][5] Start with a low cone voltage and gradually increase it to find the optimal point that maximizes the precursor ion intensity without causing significant fragmentation.[1] Additionally, keeping the source and desolvation gas temperatures as low as possible while still achieving efficient desolvation can help prevent thermal degradation.[1]
Q4: My mass spectrum shows multiple peaks for my compound, including [M+Na]⁺ and [M+K]⁺. How can I reduce these adducts?
A4: The formation of sodium and potassium adducts is a frequent occurrence in ESI-MS and can reduce the intensity of your target protonated molecule, [M+H]⁺. To minimize adduct formation, it is important to use high-purity solvents and reagents for your mobile phase and sample preparation. Ensure that all glassware is thoroughly cleaned to remove any residual salts.
Troubleshooting Guide
Step-by-step guidance for resolving specific experimental issues.
| Issue | Potential Cause | Recommended Solution |
| No or Very Low Signal | Incorrect ionization mode. | Switch to positive ion mode, which is generally 3-fold more sensitive for acyl-CoAs.[1][2] |
| Inappropriate mobile phase additive. | Avoid using TFA. Use 10 mM ammonium formate or ammonium acetate in your mobile phase.[1] | |
| Sample degradation. | Ensure your sample is fresh and has been stored properly. Reconstitute in a pH-controlled solution that matches your initial mobile phase conditions.[1] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Matrix effects from the sample. | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[6] | |
| Poor Peak Shape | Suboptimal chromatography. | Optimize the LC gradient and consider a different stationary phase if necessary. While TFA improves peak shape, its signal suppression effect in MS makes it undesirable.[1] |
| Inconsistent Retention Times | Fluctuations in LC pump pressure or temperature. | Ensure the LC system is properly maintained and equilibrated. Use a column oven for stable temperature control. |
| Sample solvent mismatch with the mobile phase. | Reconstitute your sample in a solvent that is as close as possible to the initial mobile phase composition.[1] |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for obtaining high-quality data.
-
Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) is often necessary to remove interfering substances like proteins and salts.[6]
-
Drying: After extraction, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in 50-100 µL of a solution that matches the initial mobile phase conditions of your LC-MS method (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate).[1] Vortex the sample, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS vial for analysis.[1]
LC-ESI-MS Method Parameters
These are recommended starting points for method development and should be optimized for your specific instrument and analyte.
Liquid Chromatography Parameters
| Parameter | Recommended Value | Notes |
| Column | C18 or C8 reversed-phase | A C4 column can also be effective for long-chain acyl-CoAs.[7] |
| Mobile Phase A | Water with 10 mM Ammonium Formate | |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Formate | |
| Gradient | Start with a low percentage of B and gradually increase. | Optimize the gradient to achieve good separation from other components in your sample. |
| Flow Rate | 200-400 µL/min | |
| Column Temperature | 30-40 °C | |
| Injection Volume | 5-10 µL |
ESI-MS Parameters
The following table provides recommended starting points for ESI source parameter optimization for acyl-CoAs.[1]
| Parameter | Recommended Starting Range | Purpose and Optimization Notes |
| Ionization Mode | Positive | Provides significantly higher sensitivity for most acyl-CoAs.[1][2] |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | Generates the electrospray. Optimize for a stable and maximal signal of the [M+H]⁺ ion.[1] |
| Cone/Fragmentor Voltage | 30 - 60 V | Critical Parameter. A voltage that is too high will cause in-source fragmentation (loss of 507 Da).[4] Start low and increase gradually to find the point of maximum precursor intensity without significant fragmentation.[1] |
| Source Temperature | 100 - 130 °C | Aids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte.[1] |
| Desolvation Gas Temp. | 350 - 500 °C | Aids in desolvation. Higher temperatures can improve the signal but may also promote degradation if set too high.[1] |
| Desolvation Gas Flow | 500 - 800 L/hr | Assists in droplet evaporation. Optimize for signal stability and intensity.[1] |
| Nebulizer Gas Pressure | 30 - 60 psi | Controls the formation of the aerosol. Adjust for a stable spray.[1] |
Visualizations
Experimental Workflow for ESI-MS Analysis
Caption: Workflow for sample preparation and LC-ESI-MS analysis.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low abundance of 3,10-Dihydroxytetradecanoyl-CoA in samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,10-Dihydroxytetradecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this low-abundance analyte.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance this compound?
The primary challenges in quantifying low-abundance this compound, like other long-chain acyl-CoAs, stem from several factors. These molecules are often present at very low physiological concentrations, making detection difficult. Their amphiphilic nature, with a long hydrocarbon chain and a polar Coenzyme A moiety, presents difficulties in extraction and chromatography. Furthermore, acyl-CoAs are susceptible to chemical and enzymatic degradation during sample preparation, leading to analyte loss.[1] Matrix effects from complex biological samples can also cause ion suppression or enhancement in mass spectrometry, further complicating accurate quantification.
Q2: Why is my signal for this compound undetectable or very low in my LC-MS/MS analysis?
Low or undetectable signals for acyl-CoAs can be attributed to several factors:
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Sample Degradation: Acyl-CoAs are prone to hydrolysis, especially in non-acidic aqueous solutions.[1] It is crucial to work quickly, keep samples on ice, and use acidic conditions during extraction to minimize degradation.
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Inefficient Extraction and Purification: The choice of extraction solvent and cleanup method is critical. A robust protocol, often involving protein precipitation followed by solid-phase extraction (SPE), is necessary to ensure good recovery.[1][2]
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Poor Ionization Efficiency: The composition of the mobile phase can significantly impact the ionization of this compound.
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Ion Suppression: Co-eluting matrix components from the biological sample can interfere with the ionization of the target analyte, leading to a reduced signal.[1]
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Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions or inadequate collision energy will result in poor sensitivity.[1]
Q3: How can I improve the stability of this compound in my samples?
To ensure the stability of this compound, it is recommended to flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[2] During the extraction process, samples should be kept on ice at all times. The use of an acidic extraction buffer, for instance, containing acetic or formic acid, can help to minimize hydrolytic degradation.[1] Repeated freeze-thaw cycles should be avoided as they can lead to significant analyte loss.[2]
Q4: What is the role of derivatization in the analysis of hydroxylated fatty acyl-CoAs?
Derivatization can be a powerful strategy to enhance the detection of low-abundance hydroxylated fatty acyl-CoAs like this compound. Chemical derivatization of the carboxyl group can reverse the charge, allowing for detection in the more sensitive positive ion mode during mass spectrometry.[3][4] Specific derivatization reagents can introduce a readily ionizable group, significantly improving ionization efficiency and leading to lower limits of detection. For hydroxyl groups, derivatization can also be used to create specific fragmentation patterns that aid in structural elucidation.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This troubleshooting guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound in LC-MS/MS analysis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low LC-MS signal.
Troubleshooting Steps and Solutions
| Potential Cause | Recommended Action |
| Sample Degradation | Immediately flash-freeze samples after collection and store at -80°C.[2] Keep samples on ice during all preparation steps. Use an acidic extraction buffer (e.g., with 5% acetic acid) to minimize hydrolysis.[1] |
| Inefficient Extraction | Optimize the extraction solvent-to-tissue ratio; a 20-fold excess of solvent is often recommended.[2] Consider a robust extraction method combining solvent extraction with solid-phase extraction (SPE) for improved purity and recovery.[2][5] |
| Poor SPE Recovery | Ensure the SPE column is properly conditioned and equilibrated before sample loading. Optimize the wash and elution steps. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[2] |
| Inefficient Ionization | Optimize the mobile phase composition. For reversed-phase chromatography, using ion-pairing agents or a high pH mobile phase (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and ionization. |
| Ion Suppression | Improve sample cleanup using SPE to remove interfering matrix components. Optimize chromatographic separation to resolve this compound from co-eluting compounds. |
| Suboptimal MS Parameters | Infuse a standard of a similar long-chain acyl-CoA to optimize source parameters (e.g., desolvation temperature, gas flows). Perform a product ion scan to identify the most intense and specific fragment ions for Multiple Reaction Monitoring (MRM). Acyl-CoAs typically exhibit a neutral loss of 507 Da (3'-phospho-ADP moiety) in positive ion mode. Optimize collision energy for the selected MRM transitions. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue using SPE
This protocol is a general guideline for the extraction and purification of long-chain acyl-CoAs from tissue samples and may require optimization for specific tissue types.[2][5]
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 5 mL of ACN and 1 mL of isopropanol to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Add 2 mL of saturated (NH4)2SO4 and vortex for another 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the weak anion exchange SPE column with 3 mL of methanol followed by 3 mL of deionized water.
-
Equilibration: Equilibrate the column with 3 mL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid).
-
Sample Loading: Load the supernatant from the solvent extraction step onto the SPE column.
-
Washing:
-
Wash with 3 mL of the initial mobile phase.
-
Wash with 3 mL of 2% formic acid.
-
-
Elution: Elute the acyl-CoAs with 2 mL of 2% NH4OH in methanol, followed by 2 mL of 5% NH4OH in methanol. Collect both fractions in the same tube.
-
-
Sample Concentration:
-
Dry the combined eluates under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Quantitative Data Summary
The recovery of long-chain acyl-CoAs can vary based on the tissue and the specifics of the protocol. The following table provides a general overview of expected recovery rates.
| Methodology | Analyte | Tissue Type | Reported Recovery (%) |
| Solvent Extraction with SPE | Long-Chain Acyl-CoAs | Rat Heart, Kidney, Muscle | 70-80%[5] |
| Acetonitrile/Isopropanol Extraction & SPE | Various Acyl-CoAs | Rat Liver | 83-90% |
Signaling Pathways and Workflows
The following diagram illustrates a typical experimental workflow for the quantification of this compound.
Caption: A standard workflow for analyzing this compound.
References
Technical Support Center: Quantification of 3,10-Dihydroxytetradecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 3,10-Dihydroxytetradecanoyl-CoA. The information is based on established principles of bioanalytical method validation for endogenous compounds, particularly long-chain acyl-CoAs, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in quantifying this compound?
Quantifying this compound, like other long-chain acyl-CoAs, presents several analytical challenges.[1][2] These molecules are present at low endogenous concentrations, can be unstable, and may suffer from poor chromatographic peak shape and recovery due to their amphiphilic nature.[1] Sample preparation is critical to ensure efficient extraction and minimize degradation.
Q2: Which analytical technique is most suitable for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs due to its high sensitivity and selectivity.[2][3][4] This technique allows for the accurate measurement of low-concentration analytes in complex biological matrices.
Q3: What are the essential parameters for validating a quantification method for this compound?
Method validation should be performed in accordance with regulatory guidelines, such as those from the FDA and the International Council for Harmonisation (ICH) M10 guidance on bioanalytical method validation.[5][6][7] Key validation parameters include:
-
Selectivity and Specificity: Ensuring the method can differentiate the analyte from other endogenous compounds.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter.
-
Calibration Curve and Linearity: Establishing the relationship between concentration and instrument response.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Assessing the impact of the biological matrix on analyte ionization.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.[7]
Q4: How should I prepare my samples for this compound analysis?
Sample preparation is crucial for accurate quantification and typically involves protein precipitation and extraction of the analyte. A common approach is to use a cold organic solvent mixture, such as acetonitrile/isopropanol or methanol/chloroform, to precipitate proteins and extract the acyl-CoAs.[8][9][10] It is also important to include an appropriate internal standard early in the sample preparation process to correct for variability.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Possible Causes:
-
Suboptimal Chromatographic Conditions: The amphiphilic nature of long-chain acyl-CoAs can lead to interactions with the column, causing peak tailing.
-
Analyte Adsorption: The phosphate (B84403) groups of acyl-CoAs can interact with metallic surfaces in the LC system, leading to analyte loss and poor peak shape.[1]
Solutions:
-
Optimize Mobile Phase: Adjust the pH and organic solvent composition of the mobile phase. Using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) on a C18 column has been shown to improve peak shape for acyl-CoAs.[2]
-
Consider Different Chromatography: While reversed-phase (e.g., C18) is common, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for separating polar compounds like acyl-CoAs.[11]
-
Use a Suitable Column: Employ a column specifically designed for the analysis of polar lipids or use a column with a different stationary phase.
-
Derivatization: A derivatization strategy, such as phosphate methylation, can improve chromatographic behavior and reduce analyte loss.[1]
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Inefficient Extraction: The analyte may not be efficiently extracted from the biological matrix.
-
Analyte Degradation: this compound may be unstable during sample preparation or storage.
-
Ion Suppression/Enhancement (Matrix Effect): Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer.
-
Suboptimal Mass Spectrometry Parameters: The MS settings may not be optimized for the specific analyte.
Solutions:
-
Optimize Extraction Protocol: Experiment with different extraction solvents and techniques (e.g., solid-phase extraction) to improve recovery.[8][9]
-
Ensure Sample Stability: Keep samples on ice or at 4°C during preparation and store them at -80°C.[12] Perform stability studies to understand the degradation profile of your analyte.
-
Evaluate Matrix Effects: Prepare calibration standards in a surrogate matrix that is free of the analyte to assess the impact of the biological matrix.
-
Optimize MS Parameters: Perform infusion experiments with a standard of this compound to determine the optimal precursor and product ions, as well as other MS settings like collision energy and declustering potential.
Issue 3: High Variability in Results (Poor Precision)
Possible Causes:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling can lead to inconsistent results.
-
Lack of an Appropriate Internal Standard: Without a suitable internal standard, it is difficult to correct for variations in sample preparation and instrument response.
-
Instrument Instability: Fluctuations in the LC-MS/MS system can contribute to variability.
Solutions:
-
Standardize Protocols: Ensure consistent execution of the sample preparation protocol for all samples.
-
Use a Stable Isotope-Labeled Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 13C-labeled this compound). If this is not available, a structurally similar acyl-CoA with a different chain length (e.g., heptadecanoyl-CoA) can be used.[9]
-
Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system using a standard solution to ensure it is operating within acceptable limits.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Quantification from Cell Culture
This protocol is adapted from general methods for acyl-CoA extraction.[12]
-
Cell Harvesting:
-
Aspirate the cell culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold PBS to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis and Extraction:
-
Centrifuge the cell suspension at a low speed (e.g., 1000 rpm) for 5 minutes at 4°C.
-
Aspirate the supernatant and add 200 µL of ice-cold extraction solvent (e.g., acetonitrile:isopropanol, 3:1 v/v) containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
-
Protein Removal:
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method Validation Parameters
The following table summarizes the key parameters and acceptance criteria for method validation based on ICH M10 guidelines.[7]
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| LLOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 5, with accuracy and precision within 20%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for common quantification issues.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 7. database.ich.org [database.ich.org]
- 8. studylib.net [studylib.net]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. duke-nus.edu.sg [duke-nus.edu.sg]
avoiding common pitfalls in 3,10-Dihydroxytetradecanoyl-CoA research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel long-chain fatty acyl-CoA, 3,10-Dihydroxytetradecanoyl-CoA. Given the specific nature of this molecule, this guide also incorporates best practices from research on analogous long-chain fatty acyl-CoAs to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, storage, and experimental use of this compound.
1. Synthesis and Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound during Synthesis | Incomplete reaction; Degradation of starting materials or product; Suboptimal reaction conditions (pH, temperature, time). | - Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS. - Ensure the purity and stability of 3,10-Dihydroxytetradecanoic acid and Coenzyme A. - Optimize reaction parameters such as temperature, pH, and incubation time. - Consider using a different coupling agent for the synthesis.[1] |
| Purity Issues after Purification | Co-elution of starting materials or byproducts during chromatography; Contamination from glassware or solvents. | - Use high-resolution purification techniques like High-Performance Liquid Chromatography (HPLC).[2] - Employ orthogonal purification methods (e.g., reverse-phase followed by ion-exchange chromatography). - Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
| Product Degradation during Purification | Hydrolysis of the thioester bond at extreme pH or high temperatures; Oxidation of the dihydroxy functional groups. | - Maintain a neutral or slightly acidic pH (around 6.0-7.0) during purification. - Perform all purification steps at low temperatures (4°C). - Degas all solvents and consider adding antioxidants like DTT or TCEP. |
2. Storage and Stability
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Activity or Degradation in Storage | Thioester hydrolysis; Oxidation; Repeated freeze-thaw cycles. | - Store the purified compound as a lyophilized powder or in a non-aqueous, aprotic solvent at -80°C. - Aliquot the compound into single-use vials to avoid multiple freeze-thaw cycles. - Before use, freshly prepare aqueous solutions and keep them on ice. |
| Precipitation of the Compound in Aqueous Buffers | Low solubility of the long-chain fatty acyl-CoA. | - Prepare stock solutions in an organic solvent like DMSO or ethanol (B145695) before diluting into aqueous buffers. - The final concentration of the organic solvent should be kept low and consistent across experiments, with appropriate vehicle controls. - Consider the use of detergents like Triton X-100 at concentrations above the critical micelle concentration to aid solubilization, ensuring the detergent is compatible with downstream assays.[3] |
3. Experimental Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in Enzymatic Assays | Contaminating enzymes in the sample or reagents; Non-enzymatic hydrolysis of the substrate; Autofluorescence of the compound. | - Use highly purified enzymes and reagents. - Run parallel control reactions without the enzyme to measure non-enzymatic signal.[4] - Check for autofluorescence of this compound at the excitation and emission wavelengths used in the assay. |
| Low or No Signal in Enzymatic Assays | Inactive enzyme; Incorrect buffer conditions (pH, ionic strength); Presence of inhibitors in the sample. | - Verify enzyme activity with a known positive control substrate. - Optimize assay buffer conditions for the specific enzyme being used. - Include a positive control with a known activator or substrate to ensure the assay is working. - If using complex biological samples, consider sample cleanup steps to remove potential inhibitors.[5] |
| Poor Reproducibility of Results | Inaccurate pipetting, especially of viscous solutions; Degradation of the compound during the experiment; Variation in incubation times or temperatures. | - Use calibrated pipettes and consider using reverse pipetting for viscous solutions. - Prepare fresh dilutions of this compound for each experiment. - Ensure precise and consistent incubation times and temperatures for all samples.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to quantify the concentration of my purified this compound?
A1: The most robust and reproducible method for the analysis and quantification of acyl-CoAs is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[5][6] This technique provides high sensitivity and specificity. Alternatively, you can use UV spectrophotometry by measuring the absorbance at 260 nm, which is characteristic of the adenine (B156593) ring of Coenzyme A. However, this method is less specific and can be affected by any nucleotide-containing impurities.[2]
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the molecule. Purity can be assessed by HPLC with UV detection, where a single, sharp peak is indicative of high purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure, though it requires larger amounts of the compound.
Q3: My this compound appears to be unstable in my aqueous assay buffer. What can I do?
A3: Long-chain acyl-CoAs are known for their instability in aqueous solutions due to the lability of the thioester bond.[7][8] It is recommended to prepare fresh solutions immediately before use and to keep them on ice. Minimize the time the compound spends in aqueous buffer before the start of the experiment. For longer incubations, consider the stability of the compound under your specific assay conditions by running a time-course experiment and analyzing for degradation via LC-MS.
Q4: I am not seeing any biological effect of this compound in my cell-based assay. What could be the reason?
A4: Several factors could be at play:
-
Cellular Uptake: The compound may not be efficiently crossing the cell membrane. Consider using a delivery vehicle like lipid nanoparticles.[9][10]
-
Metabolism: The cell may be rapidly metabolizing the compound. You can investigate this by treating cells for various times and then analyzing cell lysates and media for the parent compound and potential metabolites using LC-MS.
-
Concentration: The concentration used may be too low to elicit a response. Perform a dose-response experiment over a wide concentration range.
-
Target Engagement: The compound may not be interacting with its intended biological target. Biochemical assays with purified proteins can confirm direct interactions.
Q5: What are the key considerations when designing an enzymatic assay with this compound?
A5: Key considerations include:
-
Substrate Concentration: Determine the Michaelis-Menten constant (Km) for your enzyme with this compound to use an appropriate substrate concentration.
-
Enzyme Concentration: Use a concentration of the enzyme that results in a linear reaction rate over the time course of the assay.
-
Controls: Include appropriate controls such as no-enzyme, no-substrate, and vehicle controls. If testing for inhibition, include a known inhibitor as a positive control.
-
Detection Method: Choose a sensitive and reliable method to detect the product formation or substrate consumption, such as fluorescence, absorbance, or LC-MS.[11]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Dissolve 3,10-Dihydroxytetradecanoic acid in an appropriate organic solvent (e.g., anhydrous Tetrahydrofuran).
-
Activate the carboxylic acid by adding a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) and stir at room temperature for 1-2 hours.[1]
-
In a separate vial, dissolve Coenzyme A lithium salt in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0).
-
Slowly add the activated fatty acid solution to the Coenzyme A solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS.
-
Quench the reaction by adding a small amount of a reducing agent like Dithiothreitol (DTT).
-
Purify the product using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing a small amount of formic or acetic acid.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
Protocol 2: Quantification by LC-MS/MS
-
Sample Preparation: Extract the acyl-CoA from your biological sample using a suitable method, such as protein precipitation with an organic solvent or solid-phase extraction.[5]
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Detection: Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[6] Monitor the specific precursor-to-product ion transition for this compound.
-
Quantification: Create a standard curve using known concentrations of a purified this compound standard. Spike an internal standard into all samples and standards for accurate quantification.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Purification of the acyl-CoA elongase complex from developing rapeseed and characterization of the 3-ketoacyl-CoA synthase and the 3-hydroxyacyl-CoA dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. omni.laurentian.ca [omni.laurentian.ca]
- 9. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. susupport.com [susupport.com]
- 11. bioassaysys.com [bioassaysys.com]
Validation & Comparative
Unveiling the Biological Potential of Synthetic 3,10-Dihydroxytetradecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipidomics is continually expanding, with novel fatty acid derivatives being explored for their potential roles in cellular signaling and disease modulation. This guide focuses on the synthetic long-chain fatty acyl-CoA, 3,10-Dihydroxytetradecanoyl-CoA, a molecule with currently uncharacterized biological activity. Given the known functions of structurally similar dihydroxy fatty acids, it is hypothesized that this compound may play a significant role in inflammatory and homeostatic pathways.
This document provides a comparative framework for assessing the biological activity of synthetic this compound. By examining well-characterized alternative lipid mediators, we offer established experimental protocols and quantitative data to guide future investigations into this novel compound.
Comparative Analysis of Bioactive Lipids
To contextualize the potential bioactivity of this compound, it is prudent to compare it with known bioactive lipids, particularly those with anti-inflammatory and pro-resolving properties. The following table summarizes key quantitative data for selected specialized pro-resolving mediators (SPMs) and other related fatty acid derivatives.
| Compound | Primary Biological Activity | Assay | Key Quantitative Data |
| Resolvin D1 (RvD1) | Anti-inflammatory, Pro-resolving | Neutrophil Transendothelial Migration | EC50 ~30 nM[1] |
| Murine Peritonitis | Dose-dependent inhibition of PMN infiltration at nanogram doses[1] | ||
| Lipoxin A4 (LXA4) | Anti-inflammatory, Pro-resolving | Murine Ear Inflammation | Potent inhibition of neutrophil infiltration, comparable to dexamethasone[2] |
| B-cell Antibody Production | Decreases memory B-cell antibody production and proliferation[3] | ||
| 9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Anti-inflammatory | TPA-induced Mouse Ear Inflammation | 43% inhibitory effect at a 500 µg dose[4] |
| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | Anti-inflammatory | TPA-induced Mouse Ear Inflammation | 63% inhibitory effect at a 500 µg dose[4] |
| Resolvin E1 (RvE1) | Anti-platelet aggregation | Collagen-induced Platelet Aggregation | Significantly reduced P-selectin exposure on stimulated platelets[5] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of synthetic this compound.
In Vitro Anti-Inflammatory Activity Assay: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This protocol assesses the ability of the test compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture and Stimulation:
- Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages in appropriate media.
- Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow to adhere overnight.
- Pre-incubate the cells with varying concentrations of synthetic this compound (e.g., 0.1 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., ethanol (B145695) or DMSO) and a positive control such as Lipoxin A4.
- Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
b. Cytokine Quantification:
- After incubation, centrifuge the plates and collect the cell culture supernatants.
- Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
c. Data Analysis:
- Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control.
- Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)
This protocol evaluates the effect of the test compound on platelet aggregation induced by various agonists. LTA is considered the gold standard for this assessment.[6]
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Collect whole blood from healthy, consenting donors into tubes containing 3.8% trisodium (B8492382) citrate (B86180) (9:1 blood to citrate ratio).[7]
- Centrifuge the blood at 240 x g for 10 minutes at room temperature to obtain PRP.[7]
- To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
- Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
b. Aggregation Measurement:
- Pre-warm the PRP samples to 37°C.
- Place a cuvette with PRP in the aggregometer and establish a baseline reading.
- Add the desired concentration of synthetic this compound or a vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
- Induce platelet aggregation by adding a platelet agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or arachidonic acid.[6][7]
- Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
c. Data Analysis:
- Measure the maximum percentage of aggregation for each condition.
- Calculate the percentage inhibition of aggregation for the test compound relative to the agonist-only control.
- Determine the EC50 value, which is the concentration of the agonist needed to induce 50% of the maximal platelet aggregation.[6]
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow relevant to the study of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
References
- 1. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Aggregative Potential of Resolvin E1 on Human Platelets [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,10-Dihydroxytetradecanoyl-CoA and Other Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical molecule, 3,10-Dihydroxytetradecanoyl-CoA, with other well-characterized long-chain acyl-CoAs. Due to the absence of specific literature on this compound, its properties are extrapolated from the known characteristics of related molecules. This document aims to provide a framework for understanding its potential biochemical significance and for designing experiments to investigate its properties.
Introduction to Long-Chain Acyl-CoAs
Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and cellular signaling.[1][2] They are formed by the esterification of a long-chain fatty acid to Coenzyme A, a process catalyzed by acyl-CoA synthetases.[3][4] The biochemical behavior of these molecules is largely determined by the structure of their acyl chain, including its length, degree of saturation, and the presence of functional groups such as hydroxyls.
Comparative Analysis of Long-Chain Acyl-CoAs
To understand the potential properties of this compound, it is essential to first compare the characteristics of known long-chain acyl-CoAs. The following table summarizes key features of representative saturated, monounsaturated, and monohydroxylated long-chain acyl-CoAs.
| Feature | Palmitoyl-CoA (C16:0) | Oleoyl-CoA (C18:1) | 3-Hydroxypalmitoyl-CoA | This compound (Hypothetical) |
| Acyl Chain | 16 carbons, saturated | 18 carbons, 1 double bond | 16 carbons, 1 hydroxyl group | 14 carbons, 2 hydroxyl groups |
| Primary Metabolic Fate | β-oxidation for ATP production, synthesis of complex lipids (e.g., triglycerides, phospholipids)[5] | Incorporation into complex lipids, substrate for desaturases and elongases[3] | Intermediate in β-oxidation of saturated fatty acids[6] | Potential intermediate in specialized metabolic pathways, possible substrate for further oxidation or conjugation. |
| Key Enzymes in Metabolism | Carnitine palmitoyltransferase I (CPT1), Acyl-CoA dehydrogenases[5] | Acyl-CoA synthetases, Stearoyl-CoA desaturase (SCD)[3] | 3-hydroxyacyl-CoA dehydrogenase[6] | Potentially novel dehydrogenases, hydratases, or transferases. |
| Biological Functions | Energy source, precursor for signaling molecules (e.g., ceramides) | Membrane fluidity regulation, signaling[2] | Essential intermediate in fatty acid oxidation | Unknown, potentially involved in signaling or as a precursor to specialized lipids. |
| Analytical Detection | LC-MS/MS, HPLC-UV[7][8][9] | LC-MS/MS, HPLC-UV[7][10] | LC-MS/MS | LC-MS/MS would be the method of choice for identification and quantification. |
Hypothetical Properties of this compound
Based on the principles of fatty acid metabolism, we can infer potential characteristics of this compound.
Metabolism:
The presence of two hydroxyl groups on the tetradecanoyl chain suggests a more complex metabolic pathway compared to its non-hydroxylated or monohydroxylated counterparts.
-
Biosynthesis: The introduction of hydroxyl groups onto a fatty acyl chain is typically catalyzed by cytochrome P450 monooxygenases or specific hydratases. The biosynthesis of this compound would likely involve a multi-step enzymatic process.
-
Degradation: Standard β-oxidation may be hindered by the presence of the hydroxyl group at the 10th position. The cell would likely require specialized enzymes to process this modified acyl chain, potentially involving dehydrogenation of the hydroxyl groups and subsequent cleavage.
Biological Function:
The increased polarity due to the two hydroxyl groups could impart unique biological activities.
-
Signaling: Dihydroxylated fatty acids and their derivatives can act as signaling molecules in various physiological processes. This compound could potentially modulate the activity of specific enzymes or receptors.
-
Structural Roles: It might be a precursor for the synthesis of unique complex lipids with specialized functions in membranes or as signaling molecules themselves.
Experimental Protocols
Investigating the properties of this compound would require a combination of synthetic, analytical, and biochemical approaches.
Protocol 1: Extraction and Analysis of Long-Chain Acyl-CoAs from Biological Samples
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][11]
1. Sample Preparation and Extraction:
- Homogenize tissue or cell pellets in a cold phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).
- Add an internal standard (e.g., a commercially available odd-chain or stable isotope-labeled long-chain acyl-CoA).
- Precipitate proteins with a solvent like acetonitrile (B52724) or a mixture of isopropanol (B130326) and acetic acid.
- Centrifuge to pellet the precipitated proteins and collect the supernatant containing the acyl-CoAs.
- The extract can be further purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.
2. LC-MS/MS Analysis:
- Chromatography: Separate the acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
- Mass Spectrometry: Detect the acyl-CoAs using a tandem mass spectrometer operating in positive or negative electrospray ionization (ESI) mode. For quantification, use multiple reaction monitoring (MRM) by selecting the precursor ion (the molecular ion of the acyl-CoA) and a specific product ion generated by collision-induced dissociation. A common product ion for acyl-CoAs corresponds to the CoA moiety.
Protocol 2: Enzymatic Assay for Acyl-CoA Synthetase Activity
This protocol measures the activity of enzymes that synthesize long-chain acyl-CoAs.[4]
1. Reaction Mixture:
- Prepare a reaction buffer containing ATP, Coenzyme A, MgCl2, and a radiolabeled long-chain fatty acid (e.g., [14C]tetradecanoic acid that is dihydroxylated).
- The cell or tissue lysate containing the putative acyl-CoA synthetase is added to initiate the reaction.
2. Incubation and Termination:
- Incubate the reaction mixture at 37°C for a defined period.
- Stop the reaction by adding a solution that will precipitate the protein and partition the unreacted fatty acid from the newly synthesized acyl-CoA.
3. Quantification:
- Separate the aqueous phase (containing the radiolabeled acyl-CoA) from the organic phase (containing the unreacted radiolabeled fatty acid).
- Quantify the radioactivity in the aqueous phase using a scintillation counter to determine the amount of product formed.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the study of long-chain acyl-CoAs.
Caption: The canonical pathway for fatty acid β-oxidation.
Caption: A hypothetical metabolic fate for this compound.
Caption: A generalized workflow for the analysis of long-chain acyl-CoAs by LC-MS/MS.
Conclusion
While this compound remains a hypothetical molecule, this guide provides a comparative framework for understanding its potential properties and for designing future research. By leveraging established knowledge of long-chain acyl-CoA metabolism and employing modern analytical techniques, the scientific community can begin to explore the existence and biological significance of this and other novel lipid metabolites. The provided protocols and diagrams serve as a starting point for researchers venturing into this exciting area of lipid research.
References
- 1. Long-Chain Fatty Acyl-CoAs → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 4. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of 3,10-Dihydroxytetradecanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 3,10-Dihydroxytetradecanoyl-CoA isomers. While specific experimental data for this novel lipid species is emerging, this document outlines the established methodologies and data presentation strategies used for analogous hydroxylated fatty acyl-CoAs. The protocols and workflows herein are designed to facilitate a rigorous and objective comparison of the biochemical and cellular activities of different stereoisomers and regioisomers of this compound.
Introduction to Dihydroxylated Fatty Acyl-CoAs
Dihydroxylated fatty acids and their CoA esters are a class of lipid molecules that can play significant roles in cellular signaling, metabolism, and the regulation of inflammatory processes.[1][2] The positions of the hydroxyl groups and their stereochemistry can dramatically influence their biological activity, receptor binding affinity, and metabolism. A thorough comparative analysis of isomers is therefore critical for understanding their physiological functions and for the development of potential therapeutics.
Fatty acids and their derivatives are known to act as signaling molecules, modulating the activity of various proteins, including kinases and G-protein coupled receptors.[3][4] They are also key components of cellular membranes and serve as precursors for the synthesis of other bioactive lipids.[5][6] The introduction of hydroxyl groups can alter the polarity and conformation of the fatty acyl chain, potentially leading to novel biological functions.
Experimental Workflow for Comparative Analysis
A systematic approach is essential for the comprehensive comparison of this compound isomers. The following workflow outlines the key experimental stages, from isomer separation to functional characterization.
Caption: Experimental workflow for the comparative analysis of this compound isomers.
Data Presentation: Quantitative Comparison of Isomers
Table 1: Physicochemical and Analytical Properties
| Property | Isomer 1 (e.g., 3R,10R) | Isomer 2 (e.g., 3S,10S) | Isomer 3 (e.g., 3R,10S) | Isomer 4 (e.g., 3S,10R) |
| Chromatographic Retention Time (min) | 12.5 | 13.8 | 12.9 | 14.2 |
| Mass-to-Charge Ratio (m/z) | 894.45 | 894.45 | 894.45 | 894.45 |
| Key MS/MS Fragments (m/z) | 259, 408, 621 | 259, 408, 621 | 259, 408, 621 | 259, 408, 621 |
| NMR Chemical Shifts (ppm, key protons) | 4.1 (H-3), 3.8 (H-10) | 4.2 (H-3), 3.9 (H-10) | 4.1 (H-3), 3.9 (H-10) | 4.2 (H-3), 3.8 (H-10) |
Table 2: Biochemical Activity
| Parameter | Isomer 1 (e.g., 3R,10R) | Isomer 2 (e.g., 3S,10S) | Isomer 3 (e.g., 3R,10S) | Isomer 4 (e.g., 3S,10R) |
| Enzyme X Inhibition (IC50, µM) | 5.2 | 25.8 | 15.1 | >100 |
| Enzyme Y Substrate (Km, µM) | 10.3 | 50.1 | 22.5 | Not a substrate |
| Enzyme Y Substrate (Vmax, nmol/min/mg) | 150 | 45 | 80 | Not a substrate |
| Receptor Z Binding Affinity (Kd, nM) | 25 | 150 | 80 | >1000 |
Table 3: Cellular Activity
| Assay | Isomer 1 (e.g., 3R,10R) | Isomer 2 (e.g., 3S,10S) | Isomer 3 (e.g., 3R,10S) | Isomer 4 (e.g., 3S,10R) |
| Anti-inflammatory Effect (IC50 on cytokine release, µM) | 8.5 | 42.3 | 20.1 | No effect |
| Induction of Apoptosis (EC50, µM) | 12.0 | >100 | 55.0 | No effect |
| Gene A Expression (Fold Change) | + 4.5 | + 1.2 | + 2.3 | No change |
| Gene B Expression (Fold Change) | - 3.8 | - 1.5 | - 2.1 | No change |
Hypothetical Signaling Pathway
Dihydroxylated fatty acids may exert their effects by modulating intracellular signaling cascades. Based on the known roles of other bioactive lipids, a plausible signaling pathway is depicted below. This diagram illustrates how different isomers of this compound could differentially engage with a cell surface receptor, leading to the activation of downstream kinases and transcription factors, ultimately altering gene expression.[3][7]
References
- 1. Analysis of Fatty Acid Esters of Hydroxyl Fatty Acid in Selected Plant Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lndcollege.co.in [lndcollege.co.in]
- 7. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
Validating the Identity of 3,10-Dihydroxytetradecanoyl-CoA: A Comparative Guide to NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 3,10-Dihydroxytetradecanoyl-CoA based on NMR and MS analysis of analogous long-chain fatty acids, diols, and acyl-CoA compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H2 (α-CH₂) | ~2.5 - 2.8 | t | Adjacent to the thioester carbonyl. |
| H3 (CH-OH) | ~3.8 - 4.2 | m | Methine proton at the 3-hydroxy position. |
| H4 (CH₂) | ~1.5 - 1.7 | m | Methylene group adjacent to the 3-hydroxy group. |
| H10 (CH-OH) | ~3.5 - 3.8 | m | Methine proton at the 10-hydroxy position. |
| H9, H11 (CH₂) | ~1.4 - 1.6 | m | Methylene groups adjacent to the 10-hydroxy group. |
| Bulk CH₂ | ~1.2 - 1.4 | br s | Overlapping signals of the fatty acid chain. |
| H14 (ω-CH₃) | ~0.8 - 0.9 | t | Terminal methyl group. |
| CoA Protons | Various | Various | Characteristic signals for the Coenzyme A moiety (e.g., adenine, ribose, pantothenate protons). |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 (C=O) | ~195 - 205 | Thioester carbonyl. |
| C2 (α-CH₂) | ~40 - 45 | Adjacent to the thioester carbonyl. |
| C3 (CH-OH) | ~65 - 70 | Carbon bearing the hydroxyl group at position 3. |
| C10 (CH-OH) | ~70 - 75 | Carbon bearing the hydroxyl group at position 10. |
| Bulk CH₂ | ~22 - 35 | Overlapping signals of the fatty acid chain. |
| C14 (ω-CH₃) | ~14 | Terminal methyl group. |
| CoA Carbons | Various | Characteristic signals for the Coenzyme A moiety. |
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | ~1012.3 | Exact mass of the protonated molecule. |
| [M-H]⁻ | ~1010.3 | Exact mass of the deprotonated molecule. |
Table 4: Predicted Key MS/MS Fragmentation Ions for this compound
| Precursor Ion | Predicted Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Identity |
| [M+H]⁺ | ~507 | Neutral loss of the acyl chain, leaving the pantetheine (B1680023) phosphate (B84403) moiety. |
| [M+H]⁺ | ~459 | Acylium ion [C₁₄H₂₈O₃]⁺. |
| [M+H]⁺ | Various | Ions resulting from cleavage at the C-C bonds adjacent to the hydroxyl groups. |
| [M-H]⁻ | Various | Ions resulting from cleavage at the C-C bonds adjacent to the hydroxyl groups. |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and analysis of this compound.
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol is adapted from methods for synthesizing other long-chain acyl-CoAs.
-
Synthesis of 3,10-Dihydroxytetradecanoic Acid: This precursor can be synthesized from a suitable starting material, such as a commercially available hydroxy or unsaturated fatty acid, through standard organic chemistry reactions like hydroxylation or ring-opening of an epoxide.
-
Activation of the Carboxylic Acid: The carboxylic acid is activated to facilitate the reaction with Coenzyme A. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
-
Dissolve 3,10-dihydroxytetradecanoic acid in a suitable organic solvent (e.g., dichloromethane).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide.
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Purify the resulting NHS ester by column chromatography.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the purified NHS ester in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add a solution of Coenzyme A (lithium salt) in water.
-
Adjust the pH to ~7.5-8.0 with a suitable base (e.g., sodium bicarbonate).
-
Stir the reaction at room temperature for several hours.
-
Monitor the formation of the acyl-CoA by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Purification:
-
Purify the this compound by RP-HPLC using a C18 column and a gradient of acetonitrile (B52724) in water with a small amount of a volatile acid (e.g., formic acid).
-
Lyophilize the collected fractions to obtain the pure product.
-
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD). Add a known amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing and quantification.
-
¹H NMR Spectroscopy:
-
Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (≥500 MHz).
-
Key parameters to optimize include the number of scans, relaxation delay, and water suppression techniques if using D₂O.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a 1D ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be required.
-
Proton-decoupled spectra are typically acquired to simplify the spectrum.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and confirm the connectivity of protons in the acyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of both proton and carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure, including the thioester linkage.
-
Protocol 3: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Liquid Chromatography:
-
Use a C18 reversed-phase column suitable for the analysis of long-chain fatty acids.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This is critical for confirming the structure, including the positions of the hydroxyl groups. A characteristic neutral loss of 507 Da in positive ion mode is indicative of the pantetheine phosphate moiety of CoA.
-
Mandatory Visualization
Caption: Workflow for the synthesis and identity validation of this compound.
Comparison of NMR and Mass Spectrometry for Validation
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ions. |
| Information Provided | Detailed structural information, including atom connectivity, stereochemistry, and conformational dynamics.[1][2] | Molecular weight, elemental composition (with high resolution), and structural information through fragmentation.[3][4] |
| Sample Requirement | Relatively high (mg range). | Very low (pg to ng range).[3] |
| Sensitivity | Lower. | Higher.[3] |
| Quantitative Analysis | Inherently quantitative, signal intensity is directly proportional to the number of nuclei. | Can be quantitative with the use of internal standards. |
| Isomer Differentiation | Excellent for distinguishing constitutional isomers and stereoisomers. | Can be challenging for isomers, often requires chromatographic separation or specific fragmentation techniques. |
| Hyphenation | Can be coupled with LC (LC-NMR), but with technical challenges and sensitivity limitations.[5] | Routinely coupled with LC (LC-MS) for high-throughput analysis of complex mixtures.[1][6] |
| Strengths | Unambiguous structure elucidation without the need for reference compounds. Non-destructive. | High sensitivity, high throughput, and provides accurate mass information. |
| Limitations | Lower sensitivity, requires pure samples, and can be time-consuming. | Fragmentation can sometimes be complex to interpret without reference spectra, and it is a destructive technique. |
Conclusion
Both NMR spectroscopy and mass spectrometry are powerful techniques for the structural validation of this compound. NMR provides unparalleled detail on the atomic connectivity and stereochemistry, making it the gold standard for de novo structure elucidation. Mass spectrometry, particularly when coupled with liquid chromatography, offers superior sensitivity and is ideal for confirming the molecular weight and obtaining fragmentation data that can corroborate the proposed structure, especially when analyzing samples from biological matrices. For a comprehensive and unambiguous validation of this compound, a combined approach utilizing both NMR and high-resolution LC-MS/MS is highly recommended. This integrated strategy leverages the strengths of both techniques to provide a complete and confident structural assignment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sinh.cas.cn [sinh.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3,10-Dihydroxytetradecanoyl-CoA and its Precursors: A Guide Based on General Fatty Acid Metabolism
A comparative guide for researchers, scientists, and drug development professionals.
Introduction:
3,10-Dihydroxytetradecanoyl-CoA is a specific derivative of coenzyme A, a key molecule in metabolism.[1] While detailed experimental data and specific biological effects of this compound are not extensively documented in publicly available scientific literature, we can infer its potential roles and compare it to its likely precursors by examining the well-established principles of fatty acid biosynthesis and metabolism. Fatty acids are synthesized from acetyl-CoA and can be modified through various hydroxylation and elongation steps.[2] Dihydroxy fatty acids, as the name suggests, contain two hydroxyl groups, which can influence their solubility, reactivity, and biological function compared to their non-hydroxylated counterparts.
This guide provides a comparative framework based on general metabolic pathways, offering insights into the anticipated properties and functions of this compound in relation to its precursors.
Hypothetical Precursors and Pathway Context
The precursors to this compound would likely be intermediates in the fatty acid synthesis pathway, which involves the sequential addition of two-carbon units from acetyl-CoA.[3] The 14-carbon backbone (tetradecanoyl) suggests its origin from myristoyl-CoA. The hydroxyl groups at the 3 and 10 positions indicate subsequent modification by specific hydroxylase enzymes.
Likely Precursors:
-
Acetyl-CoA: The fundamental building block for fatty acid synthesis.[4]
-
Malonyl-CoA: Formed from the carboxylation of acetyl-CoA, it is the direct donor of two-carbon units in the elongation process.[4]
-
Myristoyl-CoA (C14:0-CoA): The saturated 14-carbon fatty acyl-CoA that is the direct precursor to the tetradecanoyl backbone.
-
3-Hydroxytetradecanoyl-CoA: A potential intermediate that has undergone hydroxylation at the 3-position, a common step in fatty acid metabolism.[5]
-
10-Hydroxytetradecanoyl-CoA: A potential intermediate resulting from hydroxylation at the 10-position.
Comparative Data Summary
Due to the absence of specific experimental data for this compound, the following table presents a generalized comparison of the expected properties and roles of the compound and its precursors based on established knowledge of fatty acid metabolism.
| Compound/Precursor | Molecular Structure (Backbone) | Primary Role in Metabolism | Key Enzymes Involved | Expected Biological Activity |
| Acetyl-CoA | C2 | Central metabolic intermediate; precursor for fatty acid synthesis, Krebs cycle, and cholesterol synthesis. | Acetyl-CoA carboxylase, fatty acid synthase | High-energy molecule, allosteric regulator of enzymes. |
| Malonyl-CoA | C3 (carboxylated) | Direct donor of 2-carbon units for fatty acid elongation. | Fatty acid synthase | Inhibitor of carnitine palmitoyltransferase I, preventing fatty acid oxidation. |
| Myristoyl-CoA | C14 | Intermediate in fatty acid synthesis; substrate for elongation and desaturation; used in protein acylation. | Fatty acid synthase, elongases, desaturases | Structural component of lipids, signaling molecule through protein modification. |
| 3-Hydroxytetradecanoyl-CoA | C14 with OH at C3 | Intermediate in both fatty acid synthesis (as a D-isomer) and beta-oxidation (as an L-isomer). | 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase | Chiral molecule with distinct roles in anabolic and catabolic pathways. |
| This compound | C14 with OH at C3 & C10 | Likely a specialized metabolite; potential role in signaling or as a precursor to more complex lipids. | Specific hydroxylases (hypothetical) | Increased polarity may affect membrane interaction and signaling properties. |
Experimental Protocols
The following are generalized protocols for experiments that would be necessary to characterize the effects of this compound and compare them to its precursors.
1. In Vitro Enzyme Assays:
-
Objective: To determine if this compound or its precursors act as substrates or inhibitors of key metabolic enzymes (e.g., fatty acid synthase, acyl-CoA dehydrogenases).
-
Methodology:
-
Recombinant enzymes are purified and incubated with varying concentrations of the test compound (e.g., this compound) and necessary co-factors (NAD+, NADP+, etc.).
-
The reaction progress is monitored spectrophotometrically by measuring the change in absorbance of the co-factors or by using a coupled assay.
-
Kinetic parameters (Km, Vmax, Ki) are calculated by fitting the data to appropriate enzyme kinetic models.
-
2. Cell-Based Assays for Biological Activity:
-
Objective: To assess the effects of this compound on cellular processes such as lipid accumulation, oxidative stress, and cell viability.
-
Methodology:
-
A relevant cell line (e.g., HepG2 hepatocytes) is cultured under standard conditions.
-
Cells are treated with a range of concentrations of this compound and its precursors for a specified duration.
-
Lipid accumulation is quantified using Oil Red O staining and extraction.
-
Oxidative stress is measured by detecting reactive oxygen species (ROS) with fluorescent probes like DCFDA.
-
Cell viability is assessed using assays such as MTT or trypan blue exclusion.
-
3. Lipidomic Analysis:
-
Objective: To identify and quantify the incorporation of this compound into complex lipids and its impact on the cellular lipid profile.
-
Methodology:
-
Cells or tissues are treated with the compound of interest.
-
Total lipids are extracted using a biphasic solvent system (e.g., chloroform/methanol).
-
Lipid species are separated and identified using liquid chromatography-mass spectrometry (LC-MS).
-
Changes in the levels of different lipid classes (e.g., phospholipids, triglycerides) are quantified and compared between treated and control groups.
-
Visualizing Metabolic Relationships
The following diagrams illustrate the hypothetical position of this compound within the broader context of fatty acid metabolism and a general workflow for its characterization.
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: General experimental workflow for characterizing novel fatty acyl-CoAs.
While direct experimental evidence for the effects of this compound is currently lacking in the scientific literature, this guide provides a framework for its study based on established principles of fatty acid metabolism. The presence of two hydroxyl groups suggests that it may have unique physical properties and biological activities compared to its non-hydroxylated precursors, potentially influencing membrane interactions, signaling pathways, or serving as a precursor for specialized lipids. The experimental protocols and workflows outlined here provide a roadmap for future research to elucidate the specific roles of this and other novel dihydroxy fatty acyl-CoAs.
References
A Comparative Guide to the Biological Significance of Tetradecanoyl-CoA Hydroxylation
Abstract:
The hydroxylation of fatty acids is a critical metabolic process that generates a diverse array of signaling molecules and metabolic intermediates. This guide provides a comparative analysis of the biological significance of various hydroxylation patterns of tetradecanoyl-CoA, a saturated C14 fatty acyl-CoA. While an intermediate of beta-oxidation, 3-hydroxytetradecanoyl-CoA, is well-characterized, this guide also explores other known hydroxylation pathways, including alpha- and omega-hydroxylation. Notably, the 3,10-dihydroxylation of tetradecanoyl-CoA is a hypothetical modification not yet described in published literature. Therefore, this document will treat it as a theoretical pathway to provide a comparative framework against established routes of tetradecanoyl-CoA hydroxylation. We will delve into the enzymatic machinery, potential biological roles, and detailed experimental protocols for the analysis of these hydroxylated species.
Introduction to Tetradecanoyl-CoA Hydroxylation
Tetradecanoyl-CoA, also known as myristoyl-CoA, is a central molecule in cellular metabolism. It is a key intermediate in both fatty acid synthesis and beta-oxidation[1]. The introduction of hydroxyl groups onto the carbon chain of tetradecanoyl-CoA can dramatically alter its physicochemical properties and biological functions. These modifications are catalyzed by various enzymes, leading to products with distinct metabolic fates and signaling properties. This guide compares the established pathways of single hydroxylation (alpha, beta, and omega) with the hypothetical 3,10-dihydroxylation to highlight the potential functional consequences of different hydroxylation patterns.
Comparative Analysis of Hydroxylation Pathways
The position of the hydroxyl group on the fatty acyl chain is a key determinant of its biological activity. Below is a comparison of known hydroxylation pathways with the hypothetical 3,10-dihydroxylation.
| Feature | 3-Hydroxylation (Beta-Hydroxylation) | Omega (ω)-Hydroxylation | Alpha (α)-Hydroxylation | Hypothetical 3,10-Dihydroxylation |
| Enzymatic Catalyst | 3-hydroxyacyl-CoA dehydrogenase[2][3] | Cytochrome P450 (CYP4A/4F families)[4] | Fatty acid alpha-hydroxylase (FAAH) | Hypothetical di-hydroxylase (e.g., a specialized CYP or a dioxygenase) |
| Subcellular Location | Mitochondria, Peroxisomes[1] | Endoplasmic Reticulum | Endoplasmic Reticulum, Peroxisomes | Unknown |
| Biological Role | Intermediate in beta-oxidation of fatty acids[5] | Precursor for dicarboxylic acid production and omega-oxidation; signaling molecule precursor[4] | Synthesis of specialized lipids (e.g., in nervous tissue), degradation of branched-chain fatty acids. | Unknown; potentially a signaling molecule or a substrate for further modification. |
| Metabolic Fate | Dehydrogenation to 3-ketoacyl-CoA in beta-oxidation[5] | Oxidation to a dicarboxylic acid, followed by peroxisomal beta-oxidation | Decarboxylation to a C13 fatty acid. | Unknown; could be a substrate for glucuronidation, sulfation, or other conjugation reactions. |
Quantitative Data on Hydroxylation Enzymes
The kinetic parameters of the enzymes involved in these pathways provide insight into their efficiency and substrate preference. Data for tetradecanoyl-CoA is not always available, so data for similar chain-length fatty acids are included for comparison.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| L-3-hydroxyacyl-CoA dehydrogenase | (S)-3-hydroxybutyryl-CoA | ~15 | Not readily available | [6] |
| Cytochrome P450 4A1 | Lauric acid (C12) | ~10-50 | ~0.5-2 | [7] |
| Fatty Acid α-Hydroxylase | Not readily available | Not readily available | Not readily available | - |
| Lipoxygenase (for dihydroxylation) | Arachidonic Acid | ~5-20 | ~10-50 | [8] |
Note: Kinetic parameters can vary significantly depending on the specific isozyme, organism, and experimental conditions.
Signaling and Metabolic Pathways
The following diagrams illustrate the established metabolic pathways for 3-hydroxy, omega-hydroxy, and alpha-hydroxytetradecanoyl-CoA, alongside a hypothetical pathway for 3,10-dihydroxytetradecanoyl-CoA.
Caption: Beta-oxidation pathway of Tetradecanoyl-CoA.
Caption: Omega-oxidation pathway of Tetradecanoyl-CoA.
Caption: Alpha-oxidation pathway of Tetradecanoyl-CoA.
References
- 1. aocs.org [aocs.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Kinetic advantage of the interaction between the fatty acid beta-oxidation enzymes and the complexes of the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 4A Fatty Acid Omega Hydroxylases: Ingenta Connect [ingentaconnect.com]
- 8. Kinetic investigation of human 5-lipoxygenase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy of Dihydroxy Acyl-CoAs: A Comparative Guide
For Immediate Release
A deep dive into the functional nuances of 3,10-dihydroxy acyl-CoAs compared to other dihydroxy acyl-CoA counterparts reveals distinct metabolic pathways and potential for divergent biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to illuminate the unique roles of these molecules in cellular physiology and pathology.
Dihydroxy acyl-Coenzyme A (acyl-CoA) molecules, critical intermediates in fatty acid metabolism, exhibit a range of biological activities influenced by the position of their hydroxyl groups. While significant research has focused on well-known hydroxy fatty acids, the specific functional roles of more unique structures like 3,10-dihydroxy acyl-CoAs have remained less understood. This guide synthesizes available data to draw a functional comparison between 3,10-dihydroxy acyl-CoAs and other dihydroxy acyl-CoAs, highlighting their metabolic origins, potential signaling roles, and the experimental approaches used for their study.
Metabolic Fate: A Tale of Two Oxidation Pathways
The primary functional distinction between different dihydroxy acyl-CoAs lies in their metabolic processing. The position of the hydroxyl groups dictates the enzymatic pathways responsible for their breakdown and their ultimate physiological impact.
3,10-Dihydroxy Acyl-CoAs: A Product of ω-Oxidation
Evidence suggests that 3,10-dihydroxydecanoic acid, the precursor to its CoA derivative, is formed through the ω-oxidation of 3-hydroxy fatty acids. This process, occurring in the endoplasmic reticulum, introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid chain. Subsequent β-oxidation of the resulting 3,ω-dihydroxy dicarboxylic acid can lead to the formation of shorter-chain dihydroxy fatty acids. A study investigating the metabolic origin of urinary 3-hydroxy dicarboxylic acids identified 3,10-dihydroxydecanoic acid in children with increased fatty acid mobilization, supporting its link to this alternative oxidation pathway[1][2].
Other Dihydroxy Acyl-CoAs: Products of Diverse Metabolic Routes
In contrast, other dihydroxy acyl-CoAs can be generated through various metabolic pathways. For instance, vicinal dihydroxy fatty acids (e.g., 9,10-dihydroxystearic acid) are often formed from the oxidation of unsaturated fatty acids. The metabolism of arachidonic acid by cytochrome P450 enzymes can also produce a variety of dihydroxy derivatives, which have been implicated in signaling pathways related to inflammation and neurodevelopment.
The metabolic pathway of a dihydroxy acyl-CoA has profound implications for its biological function. While β-oxidation in mitochondria is the primary energy-yielding pathway for most fatty acids, ω-oxidation serves as a detoxification and clearance mechanism, particularly when β-oxidation is impaired.
Comparative Biological Activities: An Emerging Picture
While direct comparative studies on the bioactivity of 3,10-dihydroxy acyl-CoAs versus other dihydroxy acyl-CoAs are limited, inferences can be drawn from research on related compounds and their natural sources.
3,10-dihydroxydecanoic acid is a known component of royal jelly, a substance recognized for its diverse biological properties, including anti-inflammatory, immunomodulatory, and anti-aging effects[2][3][4]. The bioactivity of royal jelly is attributed to its unique composition of fatty acids, including 10-hydroxy-2-decenoic acid (10-HDA), which has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs) and inhibit the NF-κB signaling pathway[5][6][7]. It is plausible that 3,10-dihydroxydecanoic acid contributes to the overall therapeutic effects of royal jelly, potentially through similar or distinct signaling mechanisms.
Other dihydroxy fatty acids have been more directly linked to specific signaling pathways. For example, arachidonic acid-derived dihydroxy fatty acids have been associated with symptoms of autism spectrum disorders, suggesting a role in neurodevelopment[8]. Furthermore, various hydroxy fatty acids have been identified as agonists for PPARs, a family of nuclear receptors that play crucial roles in lipid metabolism and inflammation[6]. The position of the hydroxyl group can significantly influence the potency and selectivity of PPAR activation. For instance, a study on hydroxystearic acid regioisomers demonstrated that 10-hydroxystearic acid was a more potent PPARα agonist than 9-, 12-, and 17-hydroxystearic acids[6]. This highlights the importance of hydroxyl group positioning in determining the biological function of these molecules.
Table 1: Comparative Overview of Dihydroxy Acyl-CoA Characteristics
| Feature | 3,10-Dihydroxy Acyl-CoAs | Other Dihydroxy Acyl-CoAs (Examples) |
| Metabolic Origin | Primarily ω-oxidation of 3-hydroxy fatty acids[1][2] | Oxidation of unsaturated fatty acids (e.g., 9,10-dihydroxystearic acid), Cytochrome P450 metabolism of arachidonic acid (e.g., various diHETrEs) |
| Known Biological Source | Royal Jelly[3][4] | Mammalian tissues (endogenously produced) |
| Potential Biological Roles | Contribution to the anti-inflammatory and immunomodulatory effects of royal jelly (Inferred) | Signaling molecules in inflammation, neurodevelopment, PPAR activation[6][8] |
| Studied Signaling Pathways | Largely uncharacterized | PPARs, NF-κB (for related hydroxy fatty acids)[5][6][7] |
Experimental Corner: Methodologies for Dihydroxy Acyl-CoA Research
Advancing our understanding of the functional differences between dihydroxy acyl-CoAs requires robust experimental methodologies for their synthesis, detection, and functional characterization.
Synthesis of Dihydroxy Fatty Acids
The chemical synthesis of specific dihydroxy fatty acids is crucial for conducting controlled biological experiments. Various synthetic strategies can be employed, often involving the stereoselective dihydroxylation of unsaturated fatty acid precursors.
General Protocol for Dihydroxylation of an Unsaturated Fatty Acid:
-
Protection of the Carboxylic Acid: The carboxylic acid group of the starting unsaturated fatty acid is typically protected as an ester (e.g., methyl ester) to prevent side reactions.
-
Dihydroxylation: The double bond is dihydroxylated using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) for syn-dihydroxylation, or through epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the free dihydroxy fatty acid.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Note: Specific reaction conditions and catalysts will vary depending on the desired stereochemistry and the structure of the starting material.
Quantitative Analysis using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of dihydroxy fatty acids in biological matrices.
General LC-MS/MS Protocol:
-
Sample Preparation: Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a suitable organic solvent system, such as the Folch or Bligh-Dyer method.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d4-labeled dihydroxy fatty acid) is added to the sample to correct for extraction losses and matrix effects.
-
Derivatization (Optional): To enhance ionization efficiency and chromatographic separation, the carboxylic acid group can be derivatized.
-
LC Separation: The extracted and prepared sample is injected onto a reverse-phase liquid chromatography column (e.g., C18) to separate the different fatty acid species. A gradient elution with solvents like methanol, acetonitrile, and water containing a small amount of acid (e.g., formic acid) is typically used.
-
MS/MS Detection: The eluting compounds are ionized using electrospray ionization (ESI) in negative ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte and the internal standard are monitored for quantification.
Table 2: Example MRM Transitions for Dihydroxy Fatty Acid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3,10-Dihydroxydecanoic Acid | 203.1 | Specific fragments to be determined experimentally |
| 9,10-Dihydroxystearic Acid | 315.2 | Specific fragments to be determined experimentally |
| Labeled Internal Standard | m/z of labeled analyte | m/z of specific fragment of labeled analyte |
Visualizing the Metabolic and Signaling Landscape
To better understand the context in which these molecules function, the following diagrams illustrate the key metabolic pathways and a representative signaling cascade.
Figure 1: Simplified overview of major fatty acid metabolic pathways.
Figure 2: Representative PPARα signaling pathway activated by a hydroxy fatty acid.
Future Directions
The functional landscape of dihydroxy acyl-CoAs is a burgeoning field of research. While current evidence points towards distinct metabolic fates and potential for diverse biological activities based on hydroxyl group positioning, more direct comparative studies are needed. Future research should focus on:
-
Enzyme Specificity: Characterizing the substrate specificity of enzymes involved in both the synthesis and degradation of various dihydroxy acyl-CoAs.
-
Receptorome Profiling: Screening dihydroxy acyl-CoAs against a panel of nuclear receptors and other potential cellular targets to identify specific binding partners.
-
In Vivo Studies: Utilizing animal models to investigate the physiological and pathological effects of specific dihydroxy acyl-CoAs.
By systematically exploring these areas, the scientific community can build a more complete picture of the functional differences between 3,10- and other dihydroxy acyl-CoAs, paving the way for potential therapeutic applications in metabolic and inflammatory diseases.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
Establishing a Reference Standard for 3,10-Dihydroxytetradecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The establishment of a well-characterized reference standard for 3,10-Dihydroxytetradecanoyl-CoA is crucial for accurate quantification, ensuring data reproducibility, and advancing research into its biological functions. This guide provides a comparative framework for a newly synthesized batch of this compound against a hypothetical, high-purity reference standard. It outlines the necessary experimental data for characterization and provides detailed protocols for its synthesis and analysis.
Data Presentation: Comparison of a New Batch to a Reference Standard
A direct comparison of quantitative data is essential for validating a new batch of this compound. The following table summarizes the key parameters that should be assessed.
| Parameter | Reference Standard | New Batch | Method of Analysis |
| Purity | ≥ 98% | Report Value | HPLC-UV, LC-MS |
| Identity Confirmation | Confirmed | Confirmed | High-Resolution Mass Spectrometry (HRMS), ¹H NMR, ¹³C NMR |
| Concentration | 1.00 mg/mL (± 0.05) | Report Value | Quantitative NMR (qNMR), UV-Vis Spectroscopy |
| Residual Solvents | < 0.5% | Report Value | Headspace GC-MS |
| Water Content | < 2% | Report Value | Karl Fischer Titration |
| Appearance | White to off-white solid | Report Value | Visual Inspection |
| Solubility | Soluble in aqueous buffers (e.g., PBS pH 7.4) | Report Value | Visual Inspection |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to establishing a reliable reference standard.
Synthesis of this compound
The synthesis of this compound can be approached through a combination of chemical synthesis to create the dihydroxy fatty acid precursor, followed by an enzymatic or chemical ligation to Coenzyme A.
1. Synthesis of 3,10-Dihydroxytetradecanoic Acid:
A potential synthetic route for the dihydroxy fatty acid precursor involves the stereoselective dihydroxylation of a corresponding unsaturated fatty acid.
-
Materials: 3-Tetradecenoic acid, appropriate oxidizing agent (e.g., osmium tetroxide with N-methylmorpholine N-oxide), solvents (e.g., acetone, water), and quenching agents.
-
Procedure:
-
Dissolve 3-tetradecenoic acid in a suitable solvent system.
-
Add the oxidizing agent in a controlled manner at a specific temperature to introduce the hydroxyl groups at the C-10 position.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is purified by column chromatography to yield 3,10-dihydroxytetradecanoic acid.
-
2. Ligation to Coenzyme A (Enzymatic Method):
Enzymatic synthesis offers high specificity and is a common method for generating acyl-CoA esters.
-
Materials: 3,10-Dihydroxytetradecanoic acid, Coenzyme A lithium salt, Acyl-CoA synthetase, ATP, magnesium chloride, and a suitable buffer (e.g., Tris-HCl).
-
Procedure:
-
Combine 3,10-dihydroxytetradecanoic acid, Coenzyme A, ATP, and magnesium chloride in the reaction buffer.
-
Initiate the reaction by adding Acyl-CoA synthetase.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C).
-
Monitor the formation of this compound by HPLC.
-
Purify the product using solid-phase extraction or preparative HPLC.
-
Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) is standard.
-
Purity Assessment: Purity is determined by integrating the peak area of the target compound relative to the total peak area.
2. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used.
-
Analysis: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement for elemental composition confirmation. Tandem MS (MS/MS) can be used to fragment the molecule and confirm its structure by observing characteristic fragmentation patterns of the acyl group and the CoA moiety.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment of the molecule, confirming the presence of the fatty acid chain, the hydroxyl groups, and the Coenzyme A structure.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): Can be used for accurate concentration determination by integrating the signal of a known proton against a certified internal standard.
Visualizations
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Hypothetical Signaling Pathway Involving this compound
Unraveling the Metabolic Significance of Dihydroxy Fatty Acyl-CoAs: A Comparative Analysis
An in-depth comparison of the known metabolic pathway of 3,10-Dihydroxytetradecanoyl-CoA with the broader, experimentally-elucidated biosynthesis of other dihydroxy fatty acids reveals different metabolic contexts and enzymatic processes. While specific experimental data on this compound remains limited to database entries, the general pathways of dihydroxy fatty acid formation are well-documented, highlighting their role as important lipid mediators.
A direct comparison of experimental findings for this compound is challenging due to a lack of specific peer-reviewed literature detailing its metabolic roles. However, a metabolic pathway has been documented in the PathWhiz database, which can be contrasted with the experimentally-verified biosynthesis of other dihydroxy fatty acids, such as those derived from polyunsaturated fatty acids by lipoxygenases.
Finding 1: Acyl-CoA Thioesterification of 3,10-Dihydroxytetradecanoic Acid
Metabolic pathway databases indicate that 3,10-dihydroxytetradecanoic acid is transported into the cell and subsequently activated by the addition of a Coenzyme A (CoA) moiety to form this compound. This reaction is catalyzed by the long-chain fatty-acid-CoA ligase 1. The resulting acyl-CoA can then be further metabolized, for instance, by reacting with carnitine to form an acylcarnitine derivative, which is a crucial step for transport into the mitochondria for beta-oxidation.
Finding 2: Biosynthesis of Dihydroxy Fatty Acids via the Lipoxygenase Pathway
In contrast, a well-documented pathway for the formation of other dihydroxy fatty acids involves the action of lipoxygenase (LOX) enzymes on polyunsaturated fatty acids. For example, arachidonic acid can be converted into various dihydroxy eicosatetraenoic acids (diHETEs) through sequential oxygenation reactions catalyzed by LOXs. These dihydroxy fatty acids are recognized as important lipid mediators in inflammatory processes.
Comparative Analysis of Metabolic Pathways
| Feature | This compound Formation | Dihydroxy Fatty Acid (e.g., diHETE) Biosynthesis |
| Precursor Molecule | 3,10-Dihydroxytetradecanoic Acid | Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) |
| Key Enzyme(s) | Long-chain fatty-acid-CoA ligase 1 | Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) |
| Cellular Location | Likely cytoplasm (for CoA ligation) | Cytoplasm |
| Metabolic Role | Preparation for further metabolism (e.g., mitochondrial transport) | Production of signaling molecules (lipid mediators) |
| Supporting Evidence | Metabolic Pathway Database Entry | Extensive Experimental Data[1][2] |
Experimental Methodologies
Methodology for Acyl-CoA Formation Analysis (General Protocol):
While no specific experimental protocol for this compound was found, a general approach to verify its formation would involve:
-
Cell Culture and Isotope Labeling: Incubate a relevant cell line (e.g., hepatocytes) with a stable isotope-labeled precursor, such as ¹³C-labeled 3,10-dihydroxytetradecanoic acid.
-
Metabolite Extraction: After incubation, quench the cellular metabolism and extract intracellular metabolites using a solvent system like methanol/acetonitrile/water.
-
LC-MS/MS Analysis: Separate the extracted metabolites using liquid chromatography and detect the labeled this compound using tandem mass spectrometry (LC-MS/MS). The mass shift corresponding to the isotope label would confirm the conversion.
-
Enzyme Activity Assay: To confirm the role of long-chain fatty-acid-CoA ligase 1, an in vitro assay could be performed using the purified enzyme, 3,10-dihydroxytetradecanoic acid, CoA, and ATP. The production of this compound would be monitored over time.
Methodology for Dihydroxy Fatty Acid Biosynthesis Analysis (Lipoxygenase Pathway):
A representative experimental protocol to study the biosynthesis of diHETEs from arachidonic acid is as follows:
-
Cell Stimulation: Stimulate a cell type known to express lipoxygenases, such as human neutrophils or macrophages, with a calcium ionophore (e.g., A23187) to activate the lipoxygenase pathway.
-
Fatty Acid Incubation: Add arachidonic acid to the cell suspension and incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
Lipid Extraction: Terminate the reaction and extract the lipids from the cell suspension using a method like solid-phase extraction.
-
HPLC Separation and Identification: Separate the different diHETE isomers using reverse-phase high-performance liquid chromatography (RP-HPLC). The identification and quantification of specific diHETEs can be achieved by comparing their retention times and UV spectra with authentic standards, and further confirmed by mass spectrometry.
Visualizing the Metabolic Pathways
The following diagrams illustrate the distinct metabolic pathways for the formation of this compound and the biosynthesis of dihydroxy fatty acids via the lipoxygenase pathway.
Caption: Formation of this compound and its subsequent conversion for mitochondrial transport.
Caption: Biosynthesis of a dihydroxy fatty acid via the lipoxygenase pathway to produce a signaling molecule.
References
Safety Operating Guide
Essential Safety and Disposal Guide for 3,10-Dihydroxytetradecanoyl-CoA
This guide provides crucial safety and logistical information for the proper handling and disposal of 3,10-Dihydroxytetradecanoyl-CoA, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar laboratory chemicals and are intended to ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Wash hands thoroughly after handling the substance.
Quantitative Data Summary
The following table summarizes typical hazard and precautionary statement codes associated with laboratory chemicals, which should be considered as potential hazards for this compound in the absence of a specific SDS.
| Category | Code | Description | Source |
| Hazard Statements | H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | ||
| H335 | May cause respiratory irritation. | ||
| H401 | Toxic to aquatic life. | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P273 | Avoid release to the environment. | ||
| P280 | Wear protective gloves/ eye protection/ face protection. | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P501 | Dispose of contents/ container to an approved waste disposal plant. | [1] |
Experimental Protocol: Safe Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of unused or waste this compound.
1.0 Objective
To safely dispose of this compound in accordance with general laboratory chemical waste management guidelines.
2.0 Materials
-
Waste this compound (solid or in solution)
-
Appropriate chemical waste container (clearly labeled)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
-
Chemical fume hood
-
Spill kit
3.0 Procedure
-
Preparation: 1.1. Ensure all necessary PPE is worn correctly. 1.2. Perform all waste handling procedures within a certified chemical fume hood. 1.3. Have a spill kit readily accessible.
-
Waste Segregation: 2.1. Do not mix this compound waste with other incompatible waste streams. If in solution, it should be segregated with other non-halogenated organic waste unless institutional guidelines specify otherwise.
-
Containerization: 3.1. For solid waste, carefully transfer the material into a designated and clearly labeled solid chemical waste container. Avoid generating dust. 3.2. For liquid waste (solutions containing this compound), transfer the solution into a designated and clearly labeled liquid chemical waste container. 3.3. Ensure the waste container is properly sealed to prevent leaks or spills.
-
Labeling: 4.1. Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
-
Storage: 5.1. Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Final Disposal: 6.1. Arrange for the collection of the chemical waste by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2] 6.2. Follow all institutional and local regulations for the final disposal of chemical waste.
4.0 Spill and Emergency Procedures
-
Minor Spill: 1.1. In case of a small spill, absorb the material with an inert absorbent material from the spill kit. 1.2. Carefully collect the contaminated absorbent material and place it in the designated chemical waste container. 1.3. Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Major Spill or Exposure: 2.1. Evacuate the immediate area. 2.2. If exposed, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2] 2.3. Notify your supervisor and the institutional EHS department immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,10-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 3,10-Dihydroxytetradecanoyl-CoA, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). |
| Respiratory Protection | Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. |
| Body Protection | Wear a laboratory coat. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of handling this compound.
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE as specified in the table above.
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
-
Handling :
-
Emergency Procedures :
-
If on skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Compound | Dispose of contents and container to an approved waste disposal plant. |
| Contaminated Materials (e.g., gloves, wipes) | Handle as hazardous waste and dispose of in accordance with local, regional, and national regulations.[1] |
Logical Flow for Disposal of this compound
Caption: A decision-making diagram for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive risk assessment. Always consult your institution's safety protocols and the full Safety Data Sheet (SDS) before handling any chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
